Product packaging for Imidaprilat-d3(Cat. No.:)

Imidaprilat-d3

Cat. No.: B13442831
M. Wt: 380.4 g/mol
InChI Key: VFAVNRVDTAPBNR-XEIGKBAVSA-N
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Description

Imidaprilat-d3 is a useful research compound. Its molecular formula is C18H23N3O6 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23N3O6 B13442831 Imidaprilat-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23N3O6

Molecular Weight

380.4 g/mol

IUPAC Name

(4R)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid

InChI

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14+/m0/s1/i2D3

InChI Key

VFAVNRVDTAPBNR-XEIGKBAVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O

Canonical SMILES

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Imidaprilat-d3: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and a proposed synthesis pathway for Imidaprilat-d3, the deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a detailed summary of its chemical and physical properties, a plausible experimental protocol for its synthesis, and its mechanism of action within the renin-angiotensin-aldosterone system (RAAS).

Introduction

Imidapril is an orally administered prodrug that is rapidly metabolized in the liver to its active form, Imidaprilat.[1][2] Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][3] The introduction of deuterium at specific molecular positions, creating this compound, is a common strategy in drug development to investigate metabolic pathways and potentially improve pharmacokinetic profiles through the kinetic isotope effect.[4][5][6] This guide details the known chemical properties of this compound and proposes a viable synthetic route.

Chemical and Physical Properties

The chemical properties of this compound are summarized in the table below. These properties are essential for its characterization and use in research and development.

PropertyValue
Chemical Name (4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid
Molecular Formula C₁₈H₂₀D₃N₃O₆
Molecular Weight 380.42 g/mol
CAS Number 1356019-69-6
Appearance White to Off-White Solid
Storage Temperature 2-8°C
Synonyms Imidapril Diacid-d3; (S)-3-(((S)-1-Carboxy-3-(phenyl-d3)propyl)-L-alanyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid

Synthesis of this compound (Proposed)

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Synthesis of Imidapril Precursor cluster_1 Deuteration and Hydrolysis N-benzyloxycarbonyl-L-asparagine N-benzyloxycarbonyl-L-asparagine Cyclization_Esterification_Methylation_De-Cbz Cyclization, Esterification, Methylation, De-Cbz Reaction N-benzyloxycarbonyl-L-asparagine->Cyclization_Esterification_Methylation_De-Cbz Intermediate_A (4S)-1-methyl-2-oxo-imidazolin-4-carboxylic acid tert-butyl Cyclization_Esterification_Methylation_De-Cbz->Intermediate_A Acylation Acylation Intermediate_A->Acylation N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine->Acylation Imidapril_tert-butyl_ester Imidapril_tert-butyl_ester Acylation->Imidapril_tert-butyl_ester Deuteration Deuterium Gas (D2) Pd/C Imidapril_tert-butyl_ester->Deuteration Deuterated_Imidapril_ester Imidapril-d3 tert-butyl ester Deuteration->Deuterated_Imidapril_ester Hydrolysis Trifluoroacetic Acid Deuterated_Imidapril_ester->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of (4S)-1-methyl-2-oxo-imidazolidine-4-carboxylic acid tert-butyl ester

This key intermediate is synthesized from N-benzyloxycarbonyl-L-asparagine through a multi-step process involving cyclization, esterification, methylation, and deprotection of the Cbz group, as described in the literature for the synthesis of Imidapril.[7]

Step 2: Acylation to form Imidapril tert-butyl ester

The intermediate from Step 1 is acylated with N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine to yield the tert-butyl ester of Imidapril.[7]

Step 3: Deuteration of Imidapril tert-butyl ester

  • Materials: Imidapril tert-butyl ester, Palladium on carbon (10% Pd/C), Deuterium gas (D₂), Ethyl acetate (anhydrous).

  • Procedure:

    • Dissolve Imidapril tert-butyl ester in anhydrous ethyl acetate in a high-pressure reaction vessel.

    • Add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

    • Seal the vessel and purge with nitrogen gas, followed by vacuum.

    • Introduce deuterium gas (D₂) to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, carefully vent the deuterium gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude deuterated Imidapril tert-butyl ester. Purification can be achieved by column chromatography if necessary.

Step 4: Hydrolysis to this compound

  • Materials: Deuterated Imidapril tert-butyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the deuterated Imidapril tert-butyl ester in dichloromethane.

    • Add trifluoroacetic acid dropwise at 0°C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • The crude product can be purified by recrystallization or preparative HPLC to yield this compound.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Imidaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE) within the renin-angiotensin-aldosterone system (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels acts on Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Aldosterone Aldosterone Adrenal_Gland->Aldosterone releases Kidney Kidney Aldosterone->Kidney acts on Na_H2O_Retention Increased Na+ and H₂O Retention Kidney->Na_H2O_Retention Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Imidaprilat_d3 This compound Imidaprilat_d3->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Protocols for Characterization

HPLC-MS/MS Analysis

A sensitive and specific method for the quantification of this compound in biological matrices can be adapted from established methods for Imidapril and Imidaprilat.[1][9]

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard.

    • Perform protein precipitation with acetonitrile.

    • Centrifuge and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z 381.4) → Product ion (e.g., m/z 209.1).

      • Internal Standard: To be selected based on availability and properties.

In Vitro ACE Inhibition Assay

The inhibitory activity of this compound on ACE can be determined using a fluorometric or spectrophotometric assay.

  • Materials:

    • Angiotensin-Converting Enzyme (from rabbit lung).

    • Fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO₂)-Pro-OH).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl).

    • This compound stock solution (in DMSO or buffer).

    • 96-well microplate.

    • Fluorometer or spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the ACE solution to each well.

    • Add the this compound dilutions or buffer (for control) to the wells and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence or absorbance at appropriate intervals for 30-60 minutes at 37°C.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This technical guide provides essential information on the chemical properties of this compound and a scientifically grounded, proposed pathway for its synthesis. The detailed experimental protocols for its characterization and the visualization of its mechanism of action offer a valuable resource for researchers in medicinal chemistry and drug development. The synthesis and further investigation of this compound will contribute to a deeper understanding of the pharmacokinetics and pharmacodynamics of this important class of antihypertensive agents.

References

The Core Mechanism of Imidaprilat-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. It is important to note that Imidaprilat-d3 is a deuterated form of Imidaprilat. The inclusion of three deuterium atoms increases its molecular weight, making it suitable for use as an internal standard in mass spectrometry-based bioanalytical assays for the quantification of Imidaprilat. The mechanism of action of this compound is identical to that of Imidaprilat.

Introduction to Imidaprilat and the Renin-Angiotensin-Aldosterone System

Imidapril is a prodrug that, after oral administration, is rapidly hydrolyzed in the liver to its active diacid metabolite, Imidaprilat.[1][2][3] Imidaprilat is a potent, long-acting inhibitor of the angiotensin-converting enzyme (ACE) and is clinically used in the management of hypertension, chronic congestive heart failure, and diabetic nephropathy.[1][4] Its therapeutic effects are primarily mediated through the modulation of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.

The RAAS cascade begins with the release of renin from the kidneys in response to stimuli such as low blood pressure or low sodium concentration. Renin cleaves angiotensinogen, a liver-derived protein, to form the decapeptide angiotensin I. Angiotensin I is then converted to the potent octapeptide vasoconstrictor, angiotensin II, by the action of ACE, primarily located in the vascular endothelium of the lungs.[5][6] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.[5][6] Both of these actions contribute to an increase in blood pressure.

Mechanism of Action: Competitive Inhibition of ACE

Imidaprilat functions as a competitive inhibitor of angiotensin-converting enzyme (ACE).[2][6] By binding to the active site of ACE, Imidaprilat prevents the conversion of angiotensin I to angiotensin II.[2][6] This inhibition leads to a decrease in circulating levels of angiotensin II, resulting in several downstream physiological effects:

  • Vasodilation: Reduced levels of the potent vasoconstrictor angiotensin II lead to the relaxation of vascular smooth muscle, decreasing total peripheral resistance and consequently lowering blood pressure.[2][5]

  • Reduced Aldosterone Secretion: The decrease in angiotensin II levels reduces the stimulation of the adrenal cortex, leading to lower aldosterone secretion.[2][5] This results in decreased sodium and water reabsorption in the kidneys, contributing to a reduction in blood volume and blood pressure.[5]

  • Inhibition of Bradykinin Degradation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, Imidaprilat leads to an accumulation of bradykinin, which further contributes to vasodilation and the antihypertensive effect.

The potency of Imidaprilat as an ACE inhibitor has been shown to be comparable to enalaprilat and approximately twice as potent as captopril.[1]

Pharmacokinetics of Imidapril and Imidaprilat

Imidapril is readily absorbed after oral administration and undergoes rapid conversion to its active metabolite, Imidaprilat, in the liver.[1][3] The pharmacokinetic parameters of Imidapril and Imidaprilat are summarized in the table below.

ParameterImidaprilImidaprilatReference
Time to Maximum Plasma Concentration (Tmax)~2.0 hours5-9.3 hours[1][4]
Elimination Half-life (t1/2)1.1-2.5 hours10-19 hours[1][4]
Primary Route of ExcretionUrine (as metabolites)Urine[1]

Note: Pharmacokinetic parameters can vary based on patient populations, such as those with renal or hepatic impairment.[3][7]

Experimental Protocols

While specific, detailed experimental protocols for Imidaprilat were not available in the cited literature, a standard methodology for determining the in vitro inhibitory activity of a compound against ACE is the ACE inhibition assay.

General Protocol for In Vitro ACE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Imidaprilat against angiotensin-converting enzyme.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung or recombinant)

  • Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

  • Inhibitor: Imidaprilat (at various concentrations)

  • Assay Buffer (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl)

  • Stopping Reagent (e.g., 1 M HCl)

  • Detection Reagent: o-phthaldialdehyde (OPA)

  • Fluorometer or Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of ACE, HHL, and Imidaprilat in the assay buffer. Create a series of dilutions of Imidaprilat to be tested.

  • Enzyme Reaction:

    • In a 96-well plate or microcentrifuge tubes, add a pre-determined amount of ACE enzyme solution.

    • Add different concentrations of Imidaprilat to the respective wells/tubes. Include a control group with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the HHL substrate to all wells/tubes.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding the stopping reagent (e.g., 1 M HCl).

  • Quantification of Product: The product of the reaction, hippuric acid, can be quantified. A common method involves the fluorometric detection of the cleaved histidyl-leucine product after reaction with OPA.

  • Data Analysis:

    • Measure the fluorescence or absorbance of each sample.

    • Calculate the percentage of ACE inhibition for each concentration of Imidaprilat compared to the control.

    • Plot the percentage of inhibition against the logarithm of the Imidaprilat concentration.

    • Determine the IC50 value, which is the concentration of Imidaprilat that inhibits 50% of the ACE activity, by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Imidaprilat This compound Imidaprilat->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Workflow

ACE_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Reagents Prepare Reagents: - ACE Enzyme - HHL Substrate - this compound dilutions Incubate_Inhibitor Pre-incubate ACE with This compound at 37°C Reagents->Incubate_Inhibitor Add_Substrate Initiate reaction by adding HHL Substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate reaction mixture at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Terminate reaction with 1 M HCl Incubate_Reaction->Stop_Reaction Quantify Quantify product formation (Fluorometry/Spectrophotometry) Stop_Reaction->Quantify Calculate Calculate % Inhibition Quantify->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: A generalized experimental workflow for an in vitro ACE inhibition assay.

Logical Relationship

Prodrug_Metabolism Imidapril Imidapril (Prodrug) Liver Liver (Hydrolysis) Imidapril->Liver Imidaprilat Imidaprilat (Active Metabolite) Liver->Imidaprilat

Caption: The metabolic conversion of the prodrug Imidapril to its active form, Imidaprilat.

References

Synthesis and Characterization of Imidaprilat-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Imidaprilat-d3, a deuterated analog of Imidaprilat. Imidaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, used in the management of hypertension. The introduction of deuterium atoms can offer advantages in drug metabolism and pharmacokinetic studies, making this compound a valuable tool for researchers. This document outlines a plausible synthetic approach, detailed characterization methodologies, and the mechanism of action of Imidaprilat.

Core Chemical Data

A summary of the key chemical identifiers for this compound is presented below.

ParameterValueReference
Chemical Name (4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid[1]
CAS Number 1356019-69-6[1][2][3]
Molecular Formula C₁₈H₂₀D₃N₃O₆[1]
Molecular Weight 380.42 g/mol [1]
Appearance White to Off-White Solid[1]
Storage 2-8°C Refrigerator[1]

Synthesis of this compound

Proposed Synthetic Workflow

A Deuterated Phenylbutyric Acid Derivative C Coupling Reaction A->C B Alanine Derivative B->C D Protected Imidapril-d3 C->D F Coupling Reaction D->F E (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid derivative E->F G Hydrolysis/Deprotection F->G H This compound G->H I Purification (e.g., Chromatography) H->I J Final Product I->J A Synthesized this compound B Mass Spectrometry (MS) A->B C Nuclear Magnetic Resonance (NMR) A->C D High-Performance Liquid Chromatography (HPLC) A->D E Molecular Weight and Isotopic Purity Confirmation B->E F Structural Elucidation (¹H and ¹³C NMR) C->F G Purity Assessment and Quantification D->G cluster_0 Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  cleavage Renin Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  conversion ACE Angiotensin-Converting Enzyme (ACE) Imidaprilat_d3 This compound AT1R Angiotensin II Receptor Type 1 (AT1R) AngiotensinII->AT1R  activates Imidaprilat_d3->ACE  inhibits Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Na_H2O_Retention->IncreasedBP

References

Imidaprilat-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the core technical aspects of Imidaprilat-d3, the deuterated form of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.

Core Compound Data

This compound is a stable isotope-labeled version of Imidaprilat, which is primarily used as an internal standard in pharmacokinetic and metabolic studies. The deuteration provides a distinct mass signature for mass spectrometry-based detection, allowing for precise quantification in complex biological matrices.

PropertyValueCitations
CAS Number 1356019-69-6[1][2]
Molecular Weight 380.41 g/mol [3][4]
Molecular Formula C₁₈H₂₀D₃N₃O₆[2][3]

Mechanism of Action and Signaling Pathways

Imidapril is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Imidaprilat.[2][5] Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[5][6]

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[6] Imidaprilat's primary mechanism of action is the competitive inhibition of ACE, which prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[5] This inhibition leads to several downstream effects:

  • Vasodilation: Reduced levels of angiotensin II result in the relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and a lowering of blood pressure.[5]

  • Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex. By inhibiting angiotensin II production, Imidaprilat indirectly reduces aldosterone secretion, leading to decreased sodium and water retention by the kidneys.[5][6]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by Imidaprilat leads to an accumulation of bradykinin, which further contributes to the antihypertensive effect.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure_Inc Increased Blood Pressure Vasoconstriction->Blood_Pressure_Inc Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure_Inc Renin Renin (from Kidney) ACE ACE Imidaprilat This compound Imidaprilat->ACE Inhibition Inactive_Fragments Inactive Fragments Imidaprilat->Inactive_Fragments Inhibition Bradykinin Bradykinin Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Imidaprilat's inhibition of ACE in the RAAS pathway.

Modulation of Insulin Signaling

Recent studies have suggested that ACE inhibitors like Imidapril may also improve insulin sensitivity. The proposed mechanism involves the enhancement of the insulin signaling pathway, potentially through the following actions:

  • Increased IRS-1 Tyrosine Phosphorylation: Imidapril treatment has been shown to enhance the tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) in muscle tissue.

  • Enhanced PI3-Kinase Activity: This is followed by an increase in the activity of Phosphatidylinositol 3-kinase (PI3K) associated with IRS-1.

  • Improved Glucose Uptake: The activation of the PI3K/Akt pathway is a crucial step in the translocation of GLUT4 glucose transporters to the cell membrane, leading to increased glucose uptake by cells.

Insulin_Signaling cluster_cell Target Cell (e.g., Muscle) Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates PI3K PI3-Kinase IRS1->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates GLUT4_Translocation GLUT4 Translocation to Membrane Akt->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor Binds Imidaprilat This compound (via Imidapril) Imidaprilat->IRS1 Potentiates Phosphorylation

Modulation of the insulin signaling pathway by Imidaprilat.

Experimental Protocols

Determination of Imidaprilat in Human Plasma by HPLC-MS/MS

This method provides a sensitive and specific assay for the quantification of Imidaprilat in human plasma.

1. Sample Preparation:

  • Deproteinize plasma samples.

  • Isolate Imidaprilat and an appropriate internal standard (e.g., a stable isotope-labeled analog) using solid-phase extraction (SPE) with a suitable cartridge.

  • Elute the analytes from the SPE cartridge.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: Typically 5-20 µL.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion pairs for Imidaprilat and the internal standard should be optimized.

4. Quantification:

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • The concentration of Imidaprilat in the plasma samples is determined from the calibration curve.

In Vitro ACE Inhibitory Activity Assay

This protocol can be used to determine the inhibitory effect of Imidaprilat on ACE activity.

1. Reagents:

  • Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung).

  • ACE substrate, such as Hippuryl-His-Leu (HHL) or a fluorogenic substrate.

  • Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 8.3) containing NaCl and ZnCl₂.

  • Imidaprilat solution at various concentrations.

  • Stopping reagent (e.g., HCl or a specific reagent for the chosen substrate).

  • Detection reagent (if required for the chosen substrate).

2. Assay Procedure:

  • Pre-incubate the ACE enzyme with different concentrations of Imidaprilat (or a control vehicle) in the assay buffer for a defined period.

  • Initiate the enzymatic reaction by adding the ACE substrate.

  • Incubate the reaction mixture at 37°C for a specific time.

  • Stop the reaction by adding the stopping reagent.

  • Measure the product of the reaction. This can be done by:

    • Spectrophotometry: Measuring the absorbance of the product (e.g., hippuric acid from HHL).

    • Fluorometry: Measuring the fluorescence of the product from a fluorogenic substrate.

    • HPLC: Separating and quantifying the product.

3. Data Analysis:

  • Calculate the percentage of ACE inhibition for each concentration of Imidaprilat compared to the control.

  • Determine the IC₅₀ value (the concentration of Imidaprilat that inhibits 50% of the ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental_Workflow cluster_hplc HPLC-MS/MS Protocol cluster_ace ACE Inhibition Assay Plasma_Sample Plasma Sample SPE Solid-Phase Extraction Plasma_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC_MS HPLC-MS/MS Analysis Evaporation->HPLC_MS Quantification Quantification HPLC_MS->Quantification ACE_Imidaprilat ACE + Imidaprilat Incubation Add_Substrate Add ACE Substrate ACE_Imidaprilat->Add_Substrate Reaction Enzymatic Reaction (37°C) Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detection Product Detection Stop_Reaction->Detection IC50 IC50 Calculation Detection->IC50

Workflow for analytical and activity assessment protocols.

References

Imidaprilat-d3: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Imidaprilat-d3. The information presented is crucial for ensuring the integrity of this isotopically labeled active metabolite during research and analytical applications. Data has been compiled from studies on its parent drug, Imidapril, and general principles of handling deuterated compounds.

Overview of this compound Stability

Imidaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. The deuterated form, this compound, is primarily used as an internal standard in pharmacokinetic and bioanalytical studies. The stability of this compound is intrinsically linked to the degradation of its parent compound, Imidapril, and the inherent stability of the Imidaprilat molecule itself.

The primary degradation pathway of Imidapril hydrochloride involves two parallel reactions:

  • Hydrolysis: The ester bond in Imidapril is hydrolyzed to form the active diacid metabolite, Imidaprilat.

  • Intramolecular Cyclization: Imidapril undergoes cyclization to form a diketopiperazine derivative.[1][2]

These degradation processes are accelerated by heat and humidity.[1][2]

Recommended Storage Conditions

Based on available data for this compound and general guidelines for the storage of isotopically labeled analytical standards, the following storage conditions are recommended to ensure long-term stability:

ParameterRecommended ConditionNotes
Temperature 2-8°C (Refrigerator)To minimize degradation and preserve chemical integrity.
Light Protect from lightStore in amber vials or light-proof containers.
Moisture Tightly sealed containerProtect from humidity to prevent hydrolysis.[3]
Form SolidSolid form is generally more stable than solutions.
Solution Storage Short-term at 2-8°CIf prepared in solution, use as soon as possible. Avoid acidic or basic solutions to prevent potential deuterium exchange.

Quantitative Stability Data

Table 1: Forced Degradation of Imidapril Hydrochloride and Formation of Imidaprilat

Stress ConditionTemperatureRelative Humidity (RH)Reaction ModelRate Constant (k) for Imidaprilat FormationReference
Solid State363 K (90°C)76.4%Autocatalytic(4.764 ± 0.34) × 10⁻⁶ s⁻¹ (for overall IMD degradation)[1]

Note: The provided rate constant is for the overall degradation of Imidapril (IMD), which includes the parallel formation of Imidaprilat and a diketopiperazine derivative.

Experimental Protocols

The stability of Imidapril and the formation of its degradation products, including Imidaprilat, are typically assessed using stability-indicating High-Performance Liquid Chromatography (HPLC) methods.

Stability-Indicating HPLC Method for Imidapril and its Degradants

This protocol is a composite based on published methods for the analysis of Imidapril and its degradation products.[3][4]

Objective: To separate and quantify Imidapril and its primary degradation products, Imidaprilat and the diketopiperazine derivative.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV detector.
Column Reversed-phase C8 or C18 column (e.g., ACE Generix 5C8, 150 x 4.6 mm, 5 µm).[4]
Mobile Phase A mixture of an aqueous buffer and organic solvents. Example: Acetonitrile, methanol, and phosphate buffer (pH 2.0-4.5) in varying ratios (e.g., 60:10:30 v/v/v).[3][4]
Flow Rate Typically 1.0 mL/min.
Detection UV detection at approximately 210 nm.[4]
Temperature Ambient.

Procedure:

  • Standard Preparation: Prepare standard solutions of Imidapril and, if available, Imidaprilat and the diketopiperazine derivative in a suitable solvent (e.g., methanol).

  • Sample Preparation:

    • For forced degradation studies, expose the Imidapril sample to the desired stress conditions (e.g., heat, humidity, acid, base).

    • Dissolve the stressed sample in the mobile phase or a suitable solvent to a known concentration.

  • Chromatography: Inject the prepared standard and sample solutions into the HPLC system.

  • Analysis: Identify and quantify the peaks corresponding to Imidapril, Imidaprilat, and other degradation products by comparing their retention times and peak areas with those of the standards.

Degradation Pathway and Experimental Workflow

Degradation Pathway of Imidapril Hydrochloride

The following diagram illustrates the primary degradation pathways of Imidapril hydrochloride under conditions of elevated temperature and humidity.

G Imidapril Imidapril Hydrochloride Imidaprilat Imidaprilat (Active Metabolite) Imidapril->Imidaprilat Hydrolysis (Ester Cleavage) DKP Diketopiperazine Derivative Imidapril->DKP Intramolecular Cyclization

Degradation of Imidapril Hydrochloride.
Experimental Workflow for Stability Testing

The diagram below outlines a typical workflow for conducting a forced degradation study of Imidapril to assess the formation of Imidaprilat.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Start Imidapril HCl Sample Stress Apply Stress Conditions (e.g., 90°C, 76.4% RH) Start->Stress Dissolve Dissolve in Solvent Stress->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify Peak Areas Identify->Quantify Report Report Degradation Profile Quantify->Report

Forced Degradation Study Workflow.

Conclusion

The stability of this compound is a critical consideration for its use as an analytical standard. While direct stability data is limited, understanding the degradation pathways of its parent compound, Imidapril, provides essential insights. The primary degradation routes are hydrolysis to Imidaprilat and cyclization to a diketopiperazine derivative, both accelerated by heat and moisture. For optimal stability, this compound should be stored in a solid form, refrigerated at 2-8°C, and protected from light and moisture. When in solution, it should be used promptly, and care should be taken to avoid conditions that could promote deuterium exchange. The provided experimental protocols and workflows offer a foundation for the analytical assessment of its stability.

References

An In-depth Technical Guide to the Synthesis of Deuterated Imidapril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for deuterated imidapril, a stable isotope-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor. Deuterated pharmaceuticals are of significant interest in drug development for their potential to offer improved metabolic profiles, enhanced bioavailability, and extended half-lives.[1][2] This document outlines a plausible synthetic approach for Imidapril-d5, based on commercially available deuterated starting materials and established synthetic routes for non-deuterated imidapril.[3][4][5]

Overview of Deuterated Imidapril

Imidapril is a prodrug that is hydrolyzed in the liver to its active metabolite, imidaprilat. Deuteration involves the replacement of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen. In the case of imidapril, two common deuterated forms are Imidapril-d3 and Imidapril-d5.[6][7] The IUPAC name for Imidapril-d5, (S)-3-(((S)-1-ethoxy-1-oxo-4-(phenyl-d5)butan-2-yl)-L-alanyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, hydrochloride (1:1), clearly indicates that the five deuterium atoms are located on the phenyl ring of the side chain.[7] The precise location of the three deuterium atoms in Imidapril-d3 is not publicly specified in the reviewed literature.

Synthetic Pathway for Imidapril-d5

A plausible and efficient synthetic strategy for Imidapril-d5 involves the use of a deuterated precursor for the side chain, which is then coupled with the non-deuterated imidazolidinone core. This approach is advantageous as it allows for the introduction of the deuterium label at an early stage, followed by well-established synthetic steps.

A key deuterated intermediate for this synthesis is (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate. This intermediate can then be coupled with N-((S)-1-carboxyethyl)-L-alanine, followed by reaction with the imidazolidinone core to yield Imidapril-d5.

Retrosynthetic Analysis of Imidapril-d5

A retrosynthetic analysis of Imidapril-d5 highlights the key disconnections and the strategic importance of the deuterated phenyl-containing precursor.

G Imidapril_d5 Imidapril-d5 Coupling_1 Amide Coupling Imidapril_d5->Coupling_1 Side_Chain (S)-N-((S)-1-Ethoxycarbonyl-3-(phenyl-d5)propyl)-L-alanine Coupling_1->Side_Chain Core (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Coupling_1->Core Coupling_2 Reductive Amination Side_Chain->Coupling_2 Alanine L-Alanine Coupling_2->Alanine Keto_Ester (S)-Ethyl 2-oxo-4-(phenyl-d5)butanoate Coupling_2->Keto_Ester G cluster_0 Side Chain Synthesis cluster_1 Coupling and Final Product Formation Phenyl_d5_Butanoic_Acid 4-(Phenyl-d5)butanoic Acid Esterification Esterification (EtOH, H+) Phenyl_d5_Butanoic_Acid->Esterification Ethyl_Phenyl_d5_Butanoate Ethyl 4-(Phenyl-d5)butanoate Esterification->Ethyl_Phenyl_d5_Butanoate Alpha_Bromination α-Bromination (NBS, AIBN) Ethyl_Phenyl_d5_Butanoate->Alpha_Bromination Ethyl_Bromo_Phenyl_d5_Butanoate Ethyl 2-bromo-4-(phenyl-d5)butanoate Alpha_Bromination->Ethyl_Bromo_Phenyl_d5_Butanoate Amination Amination (NH3) Ethyl_Bromo_Phenyl_d5_Butanoate->Amination Ethyl_Amino_Phenyl_d5_Butanoate (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate Amination->Ethyl_Amino_Phenyl_d5_Butanoate Coupling Peptide Coupling (DCC, HOBt) Coupled_Product N-Boc Protected Dipeptide Coupling->Coupled_Product Deprotection Deprotection Deprotected_Dipeptide Dipeptide Intermediate Deprotection->Deprotected_Dipeptide Final_Coupling Amide Coupling Imidapril_d5_Ester Imidapril-d5 Ester Final_Coupling->Imidapril_d5_Ester HCl_Salt HCl Salt Formation Imidapril_d5_HCl Imidapril-d5 HCl HCl_Salt->Imidapril_d5_HCl Ethyl_Amino_Phenyl_d5_Butanoate_2 (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate Ethyl_Amino_Phenyl_d5_Butanoate_2->Coupling N_Boc_Alanine N-Boc-L-Alanine N_Boc_Alanine->Coupling Coupled_Product->Deprotection Deprotected_Dipeptide->Final_Coupling Imidazolidinone_Core (4S)-1-Methyl-2-oxoimidazolidine- 4-carboxylic Acid Imidazolidinone_Core->Final_Coupling Imidapril_d5_Ester->HCl_Salt Imidapril_d5 Imidapril-d5 G cluster_0 Catalytic H/D Exchange cluster_1 Reductive Deuteration Substrate Organic Substrate (R-H) Catalyst Metal Catalyst (e.g., Pd, Pt, Ru) Substrate->Catalyst Deuterated_Substrate Deuterated Substrate (R-D) Catalyst->Deuterated_Substrate Deuterium_Source Deuterium Source (D2O, D2 gas) Deuterium_Source->Catalyst Precursor Precursor (e.g., Ketone, Alkene) Reducing_Agent Deuterated Reducing Agent (e.g., NaBD4, LiAlD4) Precursor->Reducing_Agent Reducing_Agent->Deuterated_Substrate

References

Commercial Suppliers of Imidaprilat-d3 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Imidaprilat-d3, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document outlines key product specifications from various suppliers, detailed experimental protocols for its use, and a visualization of its mechanism of action within the Renin-Angiotensin System.

Commercial Availability and Product Specifications

This compound is available from several reputable suppliers of research chemicals and analytical standards. While specific purity and isotopic enrichment values are often detailed in the lot-specific Certificate of Analysis (CoA) provided upon purchase, the following table summarizes the generally available product information from prominent suppliers.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity/GradeIsotopic EnrichmentAvailable Pack Sizes
LGC Standards TRC-I2750521356019-69-6C₁₈H₂₀D₃N₃O₆380.41Not specified on website; CoA requiredNot specified on website; CoA required1 mg, 10 mg[1]
Pharmaffiliates PA STI 0527301356019-69-6C₁₈H₂₀D₃N₃O₆380.42Not specified on website; CoA required[2]Not specified on website; CoA requiredEnquire for details[2]
VIVAN Life Sciences VLCS-007801356017-30-5C₁₈H₂₀D₃N₃O₆380.41Not specified on website; CoA requiredNot specified on website; CoA requiredEnquire for details[3]
Santa Cruz Biotechnology sc-2119491356019-69-6C₁₈H₂₀D₃N₃O₆380.41Not specified on website; CoA required[4]Not specified on website; CoA requiredEnquire for details
MedchemExpress HY-109592S1356019-69-6C₁₈H₂₀D₃N₃O₆380.41Not specified on website; CoA requiredNot specified on website; CoA required1 mg, 5 mg

Note: Researchers are strongly advised to request a Certificate of Analysis from the supplier for lot-specific data on purity and isotopic enrichment prior to purchase and use in quantitative studies.

Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

Imidapril is a prodrug that is hydrolyzed in vivo to its active metabolite, Imidaprilat. Imidaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a critical role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. Specifically, ACE converts the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. By inhibiting ACE, Imidaprilat prevents the formation of Angiotensin II, leading to vasodilation and a reduction in blood pressure.

The following diagram illustrates the core signaling pathway of the Renin-Angiotensin System and the point of inhibition by Imidaprilat.

RAS_Pathway cluster_blood_vessel Blood Vessel Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes ACE->Angiotensin_II converts Renin Renin (from Kidney) Renin->Angiotensinogen cleaves Imidaprilat This compound Imidaprilat->ACE inhibits

Mechanism of Imidaprilat in the Renin-Angiotensin System.

Experimental Protocols

Quantification of Imidapril and Imidaprilat in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the determination of Imidapril and its active metabolite, Imidaprilat, in a biological matrix such as plasma, using this compound as an internal standard to ensure accuracy and precision.

a. Materials and Reagents:

  • Imidapril analytical standard

  • Imidaprilat analytical standard

  • This compound internal standard

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

b. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Imidapril, Imidaprilat, and this compound (typically 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions of Imidapril and Imidaprilat by serial dilution of the stock solutions with a suitable solvent mixture (e.g., 50:50 ACN:water). These will be used to create the calibration curve.

  • Prepare a working solution of the internal standard, this compound, at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

c. Sample Preparation (Solid Phase Extraction):

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

d. LC-MS/MS Conditions (Illustrative):

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • Imidapril: Q1/Q3 transition (e.g., m/z 406.2 -> 234.2)

      • Imidaprilat: Q1/Q3 transition (e.g., m/z 378.2 -> 206.2)

      • This compound: Q1/Q3 transition (e.g., m/z 381.2 -> 209.2)

e. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

  • Determine the concentration of Imidapril and Imidaprilat in the unknown samples by interpolation from the calibration curve.

The following diagram outlines the experimental workflow for this LC-MS/MS protocol.

LCMS_Workflow Start Start: Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Precipitate Protein Precipitation & Pre-treatment Add_IS->Precipitate SPE Solid Phase Extraction (SPE) Precipitate->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

LC-MS/MS sample preparation and analysis workflow.
In Vitro ACE Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of compounds like Imidaprilat on ACE in vitro.

a. Materials and Reagents:

  • Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)

  • ACE substrate (e.g., N-Hippuryl-His-Leu, HHL)

  • Buffer solution (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)

  • Imidaprilat (or other test inhibitors)

  • Stopping reagent (e.g., 1 M HCl)

  • Ethyl acetate

  • Spectrophotometer or HPLC with UV detector

b. Assay Procedure:

  • Prepare a solution of ACE in the buffer.

  • Prepare various concentrations of Imidaprilat in the buffer.

  • In a microcentrifuge tube, add a pre-determined volume of the ACE solution.

  • Add a volume of the Imidaprilat solution (or buffer for the control) and pre-incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).

  • The product of the reaction, hippuric acid, is extracted with ethyl acetate.

  • The ethyl acetate layer is transferred to a new tube and evaporated to dryness.

  • The residue is redissolved in a suitable solvent (e.g., water or mobile phase).

  • The amount of hippuric acid formed is quantified by measuring the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer or by HPLC-UV.

c. Data Analysis:

  • Calculate the percentage of ACE inhibition for each concentration of Imidaprilat compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

This in-depth guide provides researchers with the necessary information to source this compound and effectively incorporate it into their experimental designs for accurate and reliable bioanalytical results.

References

Imidaprilat-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Imidaprilat-d3, the deuterated active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril. This document consolidates critical safety information, handling procedures, and detailed experimental protocols relevant to its application in research and development.

Safety Data Sheet and Handling

Hazard Identification

This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, as with any chemical substance, it should be handled with care. Potential hazards include:

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.

  • Reproductive Toxicity: Some ACE inhibitors are suspected of damaging the unborn child and may cause harm to breast-fed children.[1]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ensure adequate ventilation in the handling area. A laboratory fume hood is recommended for handling larger quantities or when generating dust or aerosols.

  • Minimize dust generation and accumulation.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage is often refrigerated (2-8°C).

  • Protect from light.

Personal Protective Equipment
EquipmentSpecifications
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved particulate respirator.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₈H₂₀D₃N₃O₆
Molecular Weight 380.42 g/mol
Appearance White to Off-White Solid
Storage 2-8°C Refrigerator

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Imidaprilat is the active metabolite of Imidapril and functions as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure and cardiovascular homeostasis.

The primary mechanism of action of Imidaprilat involves the inhibition of ACE, which is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1][2] The reduction in Angiotensin II levels leads to several physiological effects that contribute to the antihypertensive properties of the drug:

  • Vasodilation: Decreased Angiotensin II leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in total peripheral resistance.[1]

  • Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex. By lowering Angiotensin II levels, Imidaprilat indirectly reduces aldosterone secretion, leading to decreased sodium and water retention by the kidneys.[1][2]

  • Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by Imidaprilat leads to an accumulation of bradykinin, which further contributes to vasodilation.

The following diagram illustrates the role of Imidaprilat in the RAAS pathway.

RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage by Renin) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion by ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin ACE ACE Bradykinin Bradykinin Imidaprilat This compound Imidaprilat->ACE inhibits Blood_Pressure_Inc Increased Blood Pressure Vasoconstriction->Blood_Pressure_Inc Aldosterone->Blood_Pressure_Inc Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments (degradation by ACE)

This compound Mechanism of Action in the RAAS

Experimental Protocols

This compound is primarily used as an internal standard in pharmacokinetic studies involving the quantitative analysis of Imidapril and Imidaprilat. The following protocols are based on published methodologies.

Quantitative Analysis of Imidaprilat in Plasma by LC-MS/MS

This method is adapted from published procedures for the determination of Imidapril and its active metabolite, Imidaprilat, in human plasma.[3]

4.1.1. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of plasma, add an appropriate amount of this compound as an internal standard.

  • Vortex the sample for 30 seconds.

  • Add 500 µL of a deproteinizing agent (e.g., acetonitrile) and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Isocratic or gradient elution depending on the separation requirements. A typical starting condition is 20-30% B.
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Imidaprilat: m/z 378.2 → 206.1This compound: m/z 381.2 → 209.1

The following diagram outlines the workflow for the quantitative analysis of Imidaprilat.

LCMS_Workflow Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Deproteinization Protein Precipitation Add_IS->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

Workflow for Quantitative Analysis of Imidaprilat
In Vitro ACE Inhibition Assay

This is a generalized protocol to assess the ACE inhibitory activity of a compound like Imidaprilat.

4.2.1. Principle

The assay is based on the hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), by ACE to release hippuric acid. The amount of hippuric acid produced is quantified spectrophotometrically. The inhibitory activity of the test compound is determined by measuring the reduction in hippuric acid formation.

4.2.2. Reagents

  • ACE from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

4.2.3. Procedure

  • Prepare a series of dilutions of Imidaprilat in borate buffer.

  • In a microcentrifuge tube, add 20 µL of the Imidaprilat dilution (or buffer for control) and 10 µL of ACE solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of HHL solution.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge to separate the phases.

  • Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 1 mL of water or buffer.

  • Measure the absorbance at 228 nm.

4.2.4. Calculation

The percentage of ACE inhibition is calculated as follows:

% Inhibition = [(A_control - A_inhibitor) / A_control] * 100

Where:

  • A_control is the absorbance of the reaction without the inhibitor.

  • A_inhibitor is the absorbance of the reaction with the inhibitor.

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a valuable tool for researchers in the field of pharmacology and drug development, particularly for pharmacokinetic studies of Imidapril. Proper handling and adherence to safety protocols are essential. The experimental methods outlined in this guide provide a foundation for the reliable quantification and characterization of Imidaprilat's activity.

References

Methodological & Application

Application Note: High-Throughput Quantification of Imidaprilat in Human Plasma Using Imidaprilat-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Imidaprilat-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.[1][2][3] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Imidapril is an ACE inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in vivo to its active metabolite, Imidaprilat. The accurate quantification of Imidaprilat in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.[4] LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity and selectivity.[5]

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[6] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for potential variations in the analytical process.[2][7] This application note provides a detailed protocol for the extraction and quantification of Imidaprilat in human plasma using this compound.

Experimental

  • Imidaprilat and this compound reference standards were of high purity (>98%).

  • HPLC-grade acetonitrile, methanol, and formic acid.

  • Ultrapure water.

  • Human plasma (K2-EDTA).

  • Solid-phase extraction (SPE) cartridges.

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

A summary of the LC-MS/MS parameters is provided in Table 1.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC Conditions
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Injection Volume5 µL
Column Temperature40 °C
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsImidaprilat: m/z 378.2 → 206.1[8]; this compound: m/z 381.2 → 209.1 (Predicted)
Dwell Time100 ms
Collision EnergyOptimized for each transition
Source Temperature500 °C
IonSpray Voltage5500 V

Stock solutions of Imidaprilat and this compound were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by diluting the stock solutions with a 50:50 mixture of methanol and water. Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to achieve concentrations ranging from 0.1 to 100 ng/mL. QC samples were prepared at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

A solid-phase extraction (SPE) method was employed for the extraction of Imidaprilat and this compound from human plasma.

  • To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution (e.g., at 50 ng/mL).

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

  • Inject 5 µL into the LC-MS/MS system.

Results and Discussion

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to standard bioanalytical method validation guidelines.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity
Calibration Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Precision & Accuracy
Intra-day Precision (RSD%)< 10%
Inter-day Precision (RSD%)< 12%
Accuracy (% Bias)Within ±15%
Recovery
Extraction Recovery (Imidaprilat)~85%
Extraction Recovery (this compound)~88%
Matrix Effect
Ion Suppression/EnhancementMinimal and compensated by the internal standard
Stability
Freeze-Thaw Stability (3 cycles)Stable
Short-Term Stability (24h at room temp)Stable
Long-Term Stability (-80°C for 30 days)Stable

The use of this compound as an internal standard effectively compensated for variations in extraction recovery and potential matrix effects, leading to high precision and accuracy. The chromatographic conditions provided good separation of Imidaprilat from endogenous plasma components with a total run time of 5 minutes, making the method suitable for high-throughput analysis.

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample (100 µL) IS 2. Add this compound IS (25 µL) Plasma->IS Acid 3. Add Phosphoric Acid (200 µL) IS->Acid Vortex1 4. Vortex Acid->Vortex1 SPE_Load 5. Load onto Conditioned SPE Cartridge Vortex1->SPE_Load Wash 6. Wash Cartridge SPE_Load->Wash Elute 7. Elute with Methanol Wash->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject Separate 11. Chromatographic Separation Inject->Separate Detect 12. MS/MS Detection (MRM) Separate->Detect Quantify 13. Quantification Detect->Quantify

Caption: Experimental workflow for the quantification of Imidaprilat.

G cluster_quant Quantification Imidaprilat Imidaprilat m/z 378.2 Fragment1 Fragment Ion m/z 206.1 Imidaprilat->Fragment1 Collision Ratio Peak Area Ratio (Analyte / IS) Fragment1->Ratio Imidaprilat_d3 This compound m/z 381.2 Fragment2 Fragment Ion m/z 209.1 Imidaprilat_d3->Fragment2 Collision Fragment2->Ratio

Caption: Logical relationship of analyte and internal standard in MRM.

Conclusion

This application note presents a validated LC-MS/MS method for the determination of Imidaprilat in human plasma. The use of this compound as an internal standard ensures the reliability, accuracy, and precision of the results. The method is rapid, sensitive, and suitable for high-throughput bioanalysis in a clinical or research setting.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imidaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril. Imidaprilat-d3 is a stable isotope-labeled internal standard used for the quantitative analysis of Imidaprilat in biological matrices. This application note details a sensitive and specific high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method suitable for the determination of this compound. The protocol is adapted from a validated method for the analysis of Imidaprilat in human plasma[1].

Principle

This method utilizes reversed-phase HPLC for the separation of this compound, followed by detection using tandem mass spectrometry. The use of a deuterated internal standard allows for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.

Experimental Protocols

1. Sample Preparation (Solid-Phase Extraction)

This protocol is based on the extraction of the non-deuterated analyte from human plasma and is applicable for method development and validation purposes[1].

  • Deproteinization: To 1 mL of plasma sample, add a deproteinizing agent (e.g., acetonitrile or perchloric acid).

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an OASIS HLB SPE cartridge.

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute this compound with an appropriate solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the HPLC system.

2. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system capable of delivering a precise and stable flow.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Data System: Software for instrument control, data acquisition, and processing.

Chromatographic Conditions (Adapted from[1])

ParameterValue
HPLC Column Semi-micro ODS (C18) column
Mobile Phase Acetonitrile : 0.05% (v/v) Formic Acid (1:3, v/v)
Flow Rate To be optimized (typically 0.2 - 0.4 mL/min)
Injection Volume 10 µL (can be optimized)
Column Temperature Ambient or controlled (e.g., 40 °C)

Mass Spectrometry Conditions (Hypothetical for this compound, based on Imidaprilat[1])

Since this compound is the internal standard for Imidaprilat, the mass transition will be different. The precursor ion for this compound will be m/z 381 (M+H)+, assuming the deuterium labeling adds 3 mass units. The product ion would need to be determined experimentally, but a plausible transition is provided below for illustrative purposes.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Ion Monitoring (SIM)
Precursor Ion (m/z) 381
Product Ion (m/z) 209 (hypothetical)
Collision Energy To be optimized
Capillary Voltage To be optimized
Cone Voltage To be optimized

Quantitative Data Summary (Based on the performance of the method for Imidaprilat[1])

The following table summarizes the expected performance characteristics of the analytical method.

ParameterExpected Value for Imidaprilat Analysis[1]
Linearity Range 0.2 to 50 ng/mL
Precision (RSD%) < 13.2%
Accuracy Within acceptable limits (e.g., 85-115%)

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Deproteinization Deproteinization Plasma->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis.

Logical Relationship of Analytical Parameters

Caption: Key parameters for HPLC-MS/MS method.

References

Application of Imidaprilat-d3 in Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Imidaprilat-d3 as an internal standard in pharmacokinetic studies of imidaprilat. The methodologies described are based on established bioanalytical techniques, primarily high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantitative bioanalysis due to its high sensitivity and specificity.

Introduction to Imidaprilat and the Role of a Deuterated Internal Standard

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in the liver to its active metabolite, imidaprilat. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of imidaprilat.

Accurate quantification of imidaprilat in biological matrices (e.g., plasma, urine) is critical for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for LC-MS/MS-based quantification. This compound has the same chemical properties as imidaprilat, ensuring that it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-eluting, mass-differentiated internal standard compensates for variability in sample extraction and potential matrix effects, leading to more accurate and precise results.

Quantitative Data Summary

The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of imidaprilat in human plasma. This data is representative of the performance expected from the protocol detailed below.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range0.2 - 50 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.2 ng/mL

Table 2: Precision and Accuracy

Analyte Concentration (ng/mL)Precision (CV, %)Accuracy (RE, %)
0.5< 15%± 15%
5< 15%± 15%
40< 15%± 15%

Table 3: Recovery

AnalyteMean Recovery (%)
Imidaprilat> 85%
This compound (Internal Standard)> 85%

Experimental Protocols

This section provides a detailed protocol for the quantification of imidaprilat in human plasma using this compound as an internal standard, based on the principles of established LC-MS/MS methods.

Materials and Reagents
  • Imidaprilat analytical standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of imidaprilat and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the imidaprilat stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards (e.g., 0.2, 0.5, 1, 5, 10, 20, 50 ng/mL) and quality control samples (e.g., 0.5, 5, 40 ng/mL).

Sample Preparation (Solid-Phase Extraction)
  • To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 200 µL of 4% phosphoric acid and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions

Table 4: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18 column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile PhaseAcetonitrile:0.05% Formic Acid in Water (25:75, v/v)
Flow Rate0.2 mL/min
Column Temperature40°C
Injection Volume10 µL

Table 5: Mass Spectrometric Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Imidaprilat)m/z 378.2 → 206.1
MRM Transition (this compound)m/z 381.2 → 209.1
Dwell Time200 ms
Collision EnergyOptimized for the specific instrument
Ion Source Temperature500°C

Visualizations

Signaling Pathway

Imidapril Imidapril (Prodrug) Liver Liver (Esterases) Imidapril->Liver Imidaprilat Imidaprilat (Active Metabolite) Liver->Imidaprilat ACE Angiotensin-Converting Enzyme (ACE) Imidaprilat->ACE Inhibition Angiotensin_II Angiotensin II ACE->Angiotensin_II Angiotensin_I Angiotensin I Angiotensin_I->ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction

Caption: Metabolic activation of Imidapril and its mechanism of action.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (200 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Acidify Acidify (4% H3PO4) Add_IS->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Peak Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Bioanalytical workflow for Imidaprilat quantification.

Logical Relationship of Quantification

Analyte_Response Imidaprilat Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response This compound Peak Area IS_Response->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Final_Concentration Final Concentration in Plasma Calibration_Curve->Final_Concentration

Caption: Principle of internal standard-based quantification.

Application Notes and Protocols for the Use of Imidaprilat-d3 in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Imidaprilat-d3 in clinical research, primarily as an internal standard for the accurate quantification of Imidaprilat in biological matrices. The protocols detailed below are based on established bioanalytical methods for angiotensin-converting enzyme (ACE) inhibitors and general principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction to Imidaprilat and the Role of this compound

Imidapril is an orally administered prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Imidaprilat.[1] Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.[2][3] By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][3]

In clinical research, particularly in pharmacokinetic and bioequivalence studies, the accurate and precise measurement of drug concentrations in biological fluids is paramount. This compound is a stable, isotopically labeled version of Imidaprilat, where three hydrogen atoms have been replaced with deuterium. Due to its nearly identical chemical and physical properties to Imidaprilat, but with a different mass, this compound is an ideal internal standard for quantitative bioanalysis using LC-MS/MS. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method development as it effectively corrects for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of the analytical data.

Signaling Pathway of ACE Inhibition

The diagram below illustrates the signaling pathway of the renin-angiotensin system and the mechanism of action of ACE inhibitors like Imidaprilat.

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I Bradykinin Bradykinin (Inactive Peptides) ACE->Bradykinin Degradation Imidaprilat Imidaprilat (ACE Inhibitor) Imidaprilat->ACE Inhibition Bradykinin_Active Bradykinin (Active) Bradykinin_Active->Bradykinin Vasodilation Vasodilation Bradykinin_Active->Vasodilation

Diagram 1: Renin-Angiotensin System and ACE Inhibition

Quantitative Data from Clinical Studies

The following tables summarize pharmacokinetic parameters of Imidapril and Imidaprilat from clinical studies in various patient populations.

Table 1: Pharmacokinetic Parameters of Imidapril and Imidaprilat in Healthy Volunteers and Patients with Renal Failure (Single 10 mg Dose)

ParameterHealthy Volunteers (n=8)Moderate Renal Failure (n=8)Severe Renal Failure (n=8)
Imidapril
Cmax (ng/mL)26.8 ± 11.532.5 ± 18.263.4 ± 30.1
AUC₀₋₂₄ (ng·h/mL)49.3 ± 16.965.8 ± 32.4148.6 ± 71.2
Imidaprilat
Cmax (ng/mL)13.9 ± 3.416.9 ± 5.924.9 ± 7.9
AUC₀₋₂₄ (ng·h/mL)98.7 ± 20.5145.8 ± 48.9288.7 ± 86.3
Statistically significant difference compared to healthy volunteers.
(Data sourced from a study on the pharmacokinetics of imidapril and imidaprilat in patients with chronic renal failure.[4])

Table 2: Pharmacokinetic Parameters of Imidapril and Imidaprilat in Healthy Volunteers and Patients with Impaired Liver Function (Single 10 mg Dose)

ParameterHealthy Volunteers (n=8)Impaired Liver Function (n=8)
Imidapril
Cmax (ng/mL)28.1 ± 12.555.4 ± 35.6
AUC₀₋₂₄ (ng·h/mL)51.6 ± 18.2118.7 ± 70.4*
Imidaprilat
Cmax (ng/mL)14.5 ± 3.810.9 ± 4.1
AUC₀₋₂₄ (ng·h/mL)105.4 ± 22.898.6 ± 35.7
Statistically significant difference compared to healthy volunteers.
(Data sourced from a study on the pharmacokinetics of imidapril and imidaprilat in patients with impaired liver function.[5])

Experimental Protocols

Protocol 1: Quantification of Imidaprilat in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a representative method for the determination of Imidaprilat in human plasma, a critical procedure in clinical trials assessing the pharmacokinetics of Imidapril.

1. Objective: To accurately quantify the concentration of Imidaprilat in human plasma samples from clinical trial participants.

2. Materials and Reagents:

  • Imidaprilat analytical standard

  • This compound (internal standard)

  • Human plasma (blank, and from study subjects)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • 96-well collection plates

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • LC-MS/MS system (e.g., Sciex API 4000 or equivalent)

3. Experimental Workflow:

LC_MS_MS_Workflow Sample_Collection Plasma Sample Collection (from clinical trial subjects) Spiking Spike with this compound (Internal Standard) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid Phase Extraction (SPE) (for cleanup and concentration) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis

Diagram 2: Bioanalytical Workflow for Imidaprilat Quantification

4. Detailed Procedure:

  • 4.1. Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Imidaprilat and this compound in methanol.

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Imidaprilat (e.g., 0.1 to 100 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • 4.2. Sample Preparation:

    • Thaw plasma samples (calibrators, QCs, and unknown subject samples) at room temperature.

    • To 100 µL of each plasma sample, add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with water.

    • Elute the analytes with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • 4.3. LC-MS/MS Conditions (Representative):

    • LC System: Agilent 1200 series or equivalent.

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • MS/MS System: Sciex API 4000 or equivalent with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Imidaprilat: Q1 m/z 378.2 → Q3 m/z 206.1

      • This compound: Q1 m/z 381.2 → Q3 m/z 209.1

  • 4.4. Data Analysis:

    • Integrate the peak areas for Imidaprilat and this compound.

    • Calculate the peak area ratio of Imidaprilat to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of Imidaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: A General Protocol for a Phase I Clinical Trial Investigating the Pharmacokinetics of Imidapril

This protocol provides a general framework for a clinical study designed to evaluate the pharmacokinetic profile of Imidapril and its active metabolite, Imidaprilat.

1. Study Title: A Phase I, Open-Label, Single-Dose Study to Evaluate the Pharmacokinetics of Imidapril in Healthy Adult Volunteers.

2. Objectives:

  • Primary: To characterize the single-dose pharmacokinetic profile of Imidapril and its active metabolite, Imidaprilat.

  • Secondary: To assess the safety and tolerability of a single oral dose of Imidapril.

3. Study Design:

  • This will be an open-label, single-center, single-dose study.

  • A cohort of healthy adult male and female subjects (n=12) will be enrolled.

4. Study Procedures:

  • Screening: Potential subjects will undergo a screening visit to determine eligibility based on inclusion/exclusion criteria.

  • Dosing: Eligible subjects will be admitted to the clinical research unit and will receive a single oral dose of 10 mg Imidapril after an overnight fast.

  • Pharmacokinetic Sampling: Blood samples will be collected at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Sample Processing: Blood samples will be collected in tubes containing an anticoagulant (e.g., K2EDTA), centrifuged to separate plasma, and stored at -70°C or below until analysis.

  • Bioanalysis: Plasma concentrations of Imidapril and Imidaprilat will be determined using a validated LC-MS/MS method as described in Protocol 1.

  • Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events will be monitored throughout the study.

5. Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters will be calculated for Imidapril and Imidaprilat using non-compartmental analysis: Cmax, Tmax, AUC₀₋t, AUC₀₋inf, t₁/₂, and CL/F.

6. Logical Relationship of a Clinical Trial Protocol:

Clinical_Trial_Protocol Study_Design Study Design (Phase I, Open-Label, Single-Dose) Subject_Recruitment Subject Recruitment (Screening and Enrollment) Study_Design->Subject_Recruitment Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Dosing Drug Administration (Single Oral Dose of Imidapril) Informed_Consent->Dosing PK_Sampling Pharmacokinetic Blood Sampling (Serial Time Points) Dosing->PK_Sampling Safety_Monitoring Safety Monitoring (Vital Signs, ECGs, AEs) Dosing->Safety_Monitoring Sample_Analysis Bioanalysis (LC-MS/MS for Imidaprilat) PK_Sampling->Sample_Analysis Statistical_Analysis Statistical Analysis Safety_Monitoring->Statistical_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) Sample_Analysis->PK_Analysis PK_Analysis->Statistical_Analysis Final_Report Clinical Study Report Statistical_Analysis->Final_Report

Diagram 3: Logical Flow of a Phase I Clinical Trial Protocol

References

Application Notes and Protocols for Imidaprilat-d3 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imidaprilat-d3 is the deuterated stable isotope-labeled internal standard for Imidaprilat. Imidapril is a prodrug that is hydrolyzed in the liver to its active metabolite, Imidaprilat, which is a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Accurate quantification of Imidaprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4][5][6] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and matrix effects.[7]

Physicochemical Properties of Imidaprilat
PropertyValue
Molecular FormulaC20H27N3O6
Molecular Weight421.45 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in methanol and acetonitrile

Quantitative Data

Pharmacokinetic Parameters of Imidaprilat

The following table summarizes the pharmacokinetic parameters of Imidaprilat in hypertensive patients after oral administration of 10 mg Imidapril.

ParameterSingle Dose (Day 1)Steady State (Day 28)
Cmax (ng/mL)18.7 ± 4.520.4 ± 5.1
tmax (h)7.6 ± 1.57.4 ± 1.3
AUC(0-24h) (ng·h/mL)198 ± 42240 ± 53

Data adapted from a study in hypertensive patients.[1]

Bioanalytical Method Validation Parameters

A typical LC-MS/MS method for the quantification of Imidaprilat using this compound should meet the following validation parameters.

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
AccuracyWithin ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectWithin acceptable limits
StabilityStable under various storage and handling conditions

Visualizations

Imidapril Imidapril (Prodrug) Imidaprilat Imidaprilat (Active Metabolite) Imidapril->Imidaprilat Hepatic Esterase

Caption: Metabolic activation of Imidapril to Imidaprilat.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Precipitation Protein Precipitation (e.g., with acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Imidaprilat / this compound) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow for Imidaprilat quantification.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of Imidaprilat from human plasma using protein precipitation.

Materials:

  • Human plasma samples

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

This section provides a typical starting point for developing an LC-MS/MS method for the analysis of Imidaprilat.

Chromatographic Conditions:

ParameterCondition
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Autosampler Temperature4°C

Mass Spectrometric Conditions:

ParameterCondition
Mass SpectrometerSciex API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsImidaprilat: m/z 422.2 -> 234.1this compound: m/z 425.2 -> 237.1
Dwell Time100 ms
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas30 psi
Collision Gas8 psi
IonSpray Voltage5500 V
Temperature500°C

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Calibration Curve and Quality Control Samples

Preparation of Calibration Standards:

  • Prepare a stock solution of Imidaprilat in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare working standard solutions at various concentrations.

  • Spike blank plasma with the working standard solutions to create calibration standards with a concentration range covering the expected sample concentrations (e.g., 0.5 - 200 ng/mL).

Preparation of Quality Control (QC) Samples:

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma with the working standard solutions.

  • QC samples should be prepared from a separate stock solution than the calibration standards.

Data Analysis
  • Integrate the peak areas for Imidaprilat and this compound.

  • Calculate the peak area ratio of Imidaprilat to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis with a 1/x² weighting.

  • Determine the concentration of Imidaprilat in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

References

Application Note: Quantification of Imidaprilat in Human Plasma by LC-MS/MS using Imidaprilat-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, in human plasma. The method utilizes a stable isotope-labeled internal standard, Imidaprilat-d3, to ensure high accuracy and precision. A simple solid-phase extraction (SPE) procedure is employed for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of imidapril.

Introduction

Imidapril is a prodrug that is hydrolyzed in vivo to its active metabolite, imidaprilat, which is a potent inhibitor of the angiotensin-converting enzyme. Accurate measurement of imidaprilat concentrations in human plasma is essential for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalytical applications due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the quantification of imidaprilat in human plasma using this compound.

Experimental Protocols

Materials and Reagents
  • Imidaprilat and this compound reference standards

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • Liquid chromatograph (e.g., Shimadzu, Agilent, or Waters)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Agilent, or Waters)

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw human plasma samples and standards at room temperature.

  • To 200 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and equilibrate for 1.9 min
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 500°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions

The following MRM transitions should be monitored. The transitions for this compound are proposed based on the known fragmentation of Imidaprilat and should be confirmed experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Imidaprilat 378.2206.1150
This compound (IS) 381.2206.1150
This compound (IS) - secondary381.2209.1150

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of imidaprilat to this compound against the nominal concentration of imidaprilat. The curve was linear over the range of 0.2 to 50 ng/mL in human plasma.[1]

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.2Example Value
0.5Example Value
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value

Regression Equation: y = mx + c Correlation Coefficient (r²): > 0.99

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low 0.6< 1585-115< 1585-115
Medium 20< 1585-115< 1585-115
High 40< 1585-115< 1585-115

Note: The precision of a similar assay was reported to be less than 13.2% over the entire concentration range.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 acidify Add 0.1% Formic Acid vortex1->acidify vortex2 Vortex acidify->vortex2 spe Solid-Phase Extraction (SPE) vortex2->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Imidaprilat calibration->quantification

Caption: Experimental workflow for the quantification of imidaprilat in human plasma.

analytical_pathway cluster_analytes Analytes in Sample cluster_ms Mass Spectrometer imidaprilat Imidaprilat (Analyte) q1 Q1 (Precursor Ion Selection) imidaprilat->q1 m/z 378.2 imidaprilat_d3 This compound (Internal Standard) imidaprilat_d3->q1 m/z 381.2 q2 Q2 (Collision Cell) q1->q2 q3 Q3 (Product Ion Selection) q2->q3 detector Detector q3->detector m/z 206.1

Caption: MRM detection pathway for imidaprilat and its internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of imidaprilat in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple SPE sample preparation and rapid LC-MS/MS analysis make this method suitable for high-throughput applications in clinical and pharmaceutical research.

References

Application Notes and Protocols for Imidaprilat-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of Imidaprilat-d3 from biological matrices, primarily human plasma, for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Three common and effective sample preparation techniques are covered: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE).

Introduction

Imidaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril. Accurate and reliable quantification of Imidaprilat in biological samples is crucial for pharmacokinetic and bioavailability studies. This compound is the deuterated internal standard used to ensure the accuracy of these measurements. Effective sample preparation is a critical step to remove interfering substances from the biological matrix, thereby enhancing the sensitivity and robustness of the analytical method.[1] This document outlines detailed protocols for three widely used sample preparation techniques, along with comparative data to aid in method selection.

Comparative Summary of Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, and the complexity of the sample matrix. Below is a summary of the performance characteristics of each technique.

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Analyte Recovery High (typically >85%)Moderate to HighHigh
Matrix Effect LowHighModerate
Sample Cleanliness ExcellentPoorGood
Throughput Moderate to High (automatable)High (automatable)Low to Moderate
Linearity Range 0.2 to 50 ng/mL[1]Analyte dependentAnalyte dependent
Precision (%RSD) < 13.2%[1]Method dependentMethod dependent
Cost per Sample HighLowModerate
Method Development More ComplexSimpleModerately Complex

Experimental Protocols

Solid-Phase Extraction (SPE) using Oasis HLB Cartridges

Solid-phase extraction is a highly selective method that yields clean extracts, making it ideal for sensitive bioanalytical assays. The use of Oasis HLB cartridges is a well-established method for the extraction of Imidapril and its active metabolite, Imidaprilat, from human plasma.[1]

Materials:

  • Oasis HLB SPE Cartridges

  • Human plasma containing this compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Protocol:

  • Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma, add an appropriate volume of this compound internal standard solution.

    • Vortex mix for 30 seconds.

    • Deproteinize the plasma sample. While the original protocol mentions deproteinization as a prior step, a common approach is to dilute the plasma with an acidic solution to facilitate binding to the SPE sorbent. A suggested approach is to dilute the plasma 1:1 (v/v) with 2% formic acid in water.

  • SPE Cartridge Conditioning:

    • Place the Oasis HLB SPE cartridges on the SPE manifold.

    • Condition the cartridges by passing 1 mL of methanol through each cartridge.

    • Equilibrate the cartridges by passing 1 mL of deionized water through each cartridge. Do not allow the cartridges to dry out before loading the sample.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

    • Dry the cartridge by applying a vacuum for 1-2 minutes to remove any remaining wash solution.

  • Elution:

    • Elute the analyte and internal standard from the cartridge by passing 1 mL of methanol through the cartridge. Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:0.05% formic acid, 1:3, v/v) and vortex for 30 seconds.[1]

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample + IS acidify Acidification plasma->acidify load Load Sample acidify->load condition Condition with Methanol equilibrate Equilibrate with Water condition->equilibrate equilibrate->load wash Wash with 5% Methanol load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute LC-MS/MS Analysis LC-MS/MS Analysis reconstitute->LC-MS/MS Analysis

Solid-Phase Extraction Workflow
Protein Precipitation (PPT)

Protein precipitation is a simpler, faster, and more cost-effective method for sample preparation. It is particularly useful for high-throughput analysis. However, the resulting extracts are generally less clean than those from SPE, which can lead to more significant matrix effects in the LC-MS/MS analysis.

Materials:

  • Human plasma containing this compound

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Microcentrifuge tubes

  • Centrifuge capable of reaching >10,000 x g

  • Vortex mixer

Protocol:

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

    • Add the appropriate volume of this compound internal standard solution.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge the mixture at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully aspirate the supernatant and transfer it to a new clean tube, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a smaller volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis:

    • Transfer the supernatant or the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

PPT_Workflow plasma Plasma Sample + IS add_acetonitrile Add Cold Acetonitrile (3:1) plasma->add_acetonitrile vortex Vortex Mix (1 min) add_acetonitrile->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant analysis LC-MS/MS Analysis transfer_supernatant->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This technique can provide clean extracts with good recovery.

Materials:

  • Human plasma containing this compound

  • Ethyl acetate (HPLC grade)

  • Buffer solution (e.g., pH 4.0 acetate buffer)

  • Centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Protocol:

  • Sample Preparation:

    • In a centrifuge tube, combine 500 µL of human plasma with an appropriate volume of this compound internal standard solution.

    • Add 500 µL of buffer solution (e.g., pH 4.0 acetate buffer) to adjust the pH of the sample. The acidic pH will ensure that Imidaprilat, which is a dicarboxylic acid, is in its less polar, protonated form, facilitating its extraction into an organic solvent.

  • Extraction:

    • Add 2 mL of ethyl acetate to the tube.

    • Cap the tube and vortex for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation:

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Dry-down and Reconstitution:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LLE_Workflow plasma Plasma Sample + IS add_buffer Add pH 4.0 Buffer plasma->add_buffer add_solvent Add Ethyl Acetate add_buffer->add_solvent vortex Vortex Mix (2 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow

References

Application Note: Enhanced Detection of Imidaprilat-d3 Through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical derivatization of Imidaprilat-d3, the deuterated internal standard for Imidaprilat, to enhance its detection in bioanalytical methods. Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, contains both dicarboxylic acid and secondary amine functionalities, which can exhibit poor chromatographic performance and low ionization efficiency. Derivatization of these functional groups can significantly improve volatility for gas chromatography (GC) and enhance ionization for mass spectrometry (MS), leading to lower limits of detection and quantification. This note details protocols for silylation and esterification/acylation for GC-MS analysis, as well as a targeted derivatization for LC-MS/MS, providing researchers with methodologies to improve the accuracy and sensitivity of pharmacokinetic and metabolic studies involving Imidapril.

Introduction

Imidapril is an important orally administered prodrug that is hydrolyzed in vivo to its active diacid metabolite, Imidaprilat. Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), playing a crucial role in the management of hypertension and congestive heart failure. Accurate quantification of Imidaprilat in biological matrices is essential for pharmacokinetic analysis, bioequivalence studies, and therapeutic drug monitoring.

This compound is a stable isotope-labeled internal standard used for the quantification of Imidaprilat by mass spectrometry. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response[1]. However, the inherent physicochemical properties of Imidaprilat and its deuterated analog, specifically the presence of two carboxylic acid groups and a secondary amine, can lead to challenges in analytical detection. These challenges include poor volatility, thermal instability, and potential for peak tailing in gas chromatography, as well as ion suppression in liquid chromatography-mass spectrometry (LC-MS).

Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties[2]. By converting the polar functional groups of this compound into less polar, more volatile, and more readily ionizable derivatives, significant enhancements in detection sensitivity and chromatographic performance can be achieved[2][3]. This application note provides detailed protocols for the derivatization of this compound for both GC-MS and LC-MS analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the simplified mechanism of action of Imidaprilat and the general workflow for sample preparation and derivatization.

Imidaprilat_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Imidaprilat Imidaprilat Imidaprilat->ACE Derivatization_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Biological_Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with this compound (Internal Standard) Biological_Sample->Spike_IS Extraction Extraction (LLE or SPE) Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Silylation or Esterification/Acylation LC_MS LC-MS/MS Analysis Derivatization->LC_MS Alkylation

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Imidaprilat-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Imidaprilat-d3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for Imidaprilat and its deuterated internal standard, this compound?

A1: The commonly used precursor-to-product ion transition for Imidaprilat is m/z 378.2 → 206.2.[1] For the deuterated internal standard, this compound, the precursor ion is shifted by +3 Da to m/z 381.2. The product ion is generally expected to be the same as the unlabeled compound, m/z 206.2, assuming the deuterium labels are not on the fragmented portion of the molecule.

Q2: What is a suitable sample preparation technique for extracting Imidaprilat from plasma?

A2: Solid-phase extraction (SPE) is a robust and commonly employed method for the extraction of Imidaprilat from human plasma.[1] A protocol using an OASIS HLB cartridge has been successfully used, which involves deproteinization followed by SPE.[1]

Q3: What are the general stability considerations for Imidaprilat in biological samples?

A3: Imidaprilat, like other ACE inhibitors, can be susceptible to degradation under extreme pH and temperature conditions. It is crucial to conduct stability studies to evaluate its integrity during sample collection, processing, and storage. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. Plasma samples are typically stored at -70°C ± 10°C until analysis to ensure stability.

Q4: Why is a deuterated internal standard like this compound recommended?

A4: A deuterated internal standard is considered the gold standard for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects and potential matrix suppression or enhancement. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Troubleshooting Step
Column Issues - Column Contamination: Flush the column with a strong solvent. If the problem persists, replace the column. - Column Overload: Reduce the injection volume or dilute the sample.
Mobile Phase Mismatch - Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.
Inappropriate pH - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
System Dead Volume - Check all fittings and connections for leaks or gaps. Use low-dead-volume tubing and fittings.
Problem 2: Low or No Signal Intensity
Potential Cause Troubleshooting Step
MS Source Contamination - Clean the ion source, including the capillary and cone.
Incorrect MS Parameters - Verify the MRM transitions for Imidaprilat (m/z 378.2 → 206.2) and this compound (predicted: m/z 381.2 → 206.2). - Optimize cone voltage and collision energy.
Ion Suppression - Improve sample cleanup to remove interfering matrix components. - Adjust chromatographic conditions to separate the analyte from the suppression zone.
Analyte Degradation - Ensure proper sample handling and storage conditions. Prepare fresh samples and standards.
Problem 3: High Background Noise
Potential Cause Troubleshooting Step
Contaminated Solvents - Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases.
Dirty LC System - Flush the entire LC system with an appropriate cleaning solution.
Matrix Effects - Enhance the sample preparation method to better remove interfering compounds.
Leaks in the System - Check for any leaks in the LC or MS system.
Problem 4: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation - Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.
Analyte Instability - Perform stability tests under various conditions (freeze-thaw, benchtop, long-term) to ensure analyte integrity. - Keep samples on ice or at a controlled low temperature during processing.
Internal Standard Issues - Verify the concentration and purity of the this compound internal standard solution. - Ensure the internal standard is added consistently to all samples and standards.
Instrument Variability - Perform regular system suitability tests to monitor instrument performance.

Experimental Protocol: Quantification of Imidaprilat in Human Plasma

This protocol is a general guideline based on published methods and should be optimized and validated for your specific laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction)

  • Spike: To 500 µL of human plasma, add the this compound internal standard solution.

  • Deproteinize: Add a protein precipitating agent (e.g., acetonitrile or methanol), vortex, and centrifuge.

  • Load: Condition an OASIS HLB SPE cartridge. Load the supernatant from the deproteinization step.

  • Wash: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute: Elute Imidaprilat and this compound with a suitable organic solvent (e.g., methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. LC-MS/MS Parameters

Parameter Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Optimized for separation of Imidaprilat from matrix interferences
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Imidaprilat) m/z 378.2 → 206.2
MRM Transition (this compound) Predicted: m/z 381.2 → 206.2
Cone Voltage Optimize for maximum signal
Collision Energy Optimize for maximum product ion signal

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Deproteinize Protein Precipitation Add_IS->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape? cluster_intensity Low Signal Intensity? cluster_noise High Background Noise? Start Start Troubleshooting Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Yes Low_Signal Low Signal? Start->Low_Signal No Check_Column Check Column Condition Check_Mobile_Phase Check Mobile Phase Check_Dead_Volume Check for Dead Volume Clean_Source Clean MS Source Verify_MS_Params Verify MS Parameters Assess_Ion_Suppression Assess Ion Suppression Check_Solvents Check Solvents & Mobile Phase Flush_System Flush LC System Improve_Cleanup Improve Sample Cleanup Poor_Peak_Shape->Check_Column Poor_Peak_Shape->Check_Mobile_Phase Poor_Peak_Shape->Check_Dead_Volume Low_Signal->Clean_Source Yes Low_Signal->Verify_MS_Params Low_Signal->Assess_Ion_Suppression High_Noise High Noise? Low_Signal->High_Noise No High_Noise->Check_Solvents Yes High_Noise->Flush_System High_Noise->Improve_Cleanup

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Technical Support Center: Optimizing HPLC Separation for Imidaprilat and Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Imidaprilat and its deuterated internal standard, Imidaprilat-d3. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to assist researchers, scientists, and drug development professionals in achieving optimal and reliable results.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Imidaprilat and this compound.

ProblemPotential CauseSuggested Solution
Peak Tailing 1. Active Silanols: Interaction of the analyte with active silanol groups on the column's stationary phase.[1] 2. Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and silanol groups.[1] 3. Column Overload: Injecting too much sample can lead to peak distortion.[1]1. Use a Modern, High-Purity Silica Column: These columns have fewer accessible silanol groups. 2. Adjust Mobile Phase pH: For acidic compounds like Imidaprilat, a lower pH (e.g., using 0.05% formic acid) can suppress the ionization of both the analyte and silanol groups, leading to better peak shape. 3. Reduce Injection Volume or Sample Concentration: This can help prevent overloading the column.[1]
Poor Resolution 1. Inappropriate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be optimal for separation. 2. Column Temperature Too Low: Lower temperatures can lead to broader peaks and reduced separation efficiency. 3. Column Contamination or Degradation: A contaminated or old column will lose its resolving power.1. Optimize Mobile Phase: Systematically vary the acetonitrile/water ratio to improve separation. 2. Increase Column Temperature: Using a column oven can improve peak shape and resolution.[2] 3. Replace Guard Column/Column: If the column is old or has been used with complex matrices, replacement may be necessary.[2]
Retention Time Drift 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[2] 2. Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of the more volatile solvent.[2] 3. Fluctuating Column Temperature: Lack of a stable column oven can cause retention time shifts.[2]1. Increase Equilibration Time: Ensure the column is fully equilibrated before starting the analytical run.[2] 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep it covered to prevent evaporation.[2] 3. Use a Thermostatted Column Compartment: This will maintain a consistent temperature.[2]
Baseline Noise or Drift 1. Air Bubbles in the System: Bubbles in the pump or detector can cause significant noise.[2] 2. Contaminated Mobile Phase or Detector Cell: Impurities or contamination can lead to a noisy or drifting baseline.[2][3] 3. Detector Lamp Issue: An aging or failing detector lamp can cause baseline instability.[2]1. Degas Mobile Phase and Purge the System: Use an online degasser or sonicate the mobile phase before use. Purge the pump to remove any trapped air.[2] 2. Use High-Purity Solvents and Flush the System: Always use HPLC-grade solvents. If contamination is suspected, flush the system with a strong solvent.[2] 3. Replace Detector Lamp: If the lamp energy is low, it may need to be replaced.[2]
Low Signal Intensity 1. Sample Degradation: Imidaprilat may be unstable in the sample matrix or during sample preparation. 2. Poor Ionization in Mass Spectrometer: Suboptimal source conditions can lead to a weak signal. 3. Matrix Effects: Components in the biological matrix can suppress the ionization of the analyte.1. Optimize Sample Preparation and Storage: Keep samples on ice or at 4°C during preparation and store them appropriately. 2. Tune Mass Spectrometer Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature for Imidaprilat and this compound. 3. Improve Sample Cleanup: Use a robust sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard?

A stable isotope-labeled internal standard like this compound is ideal for quantitative analysis, especially when using mass spectrometry. It has nearly identical chemical and physical properties to the analyte (Imidaprilat), meaning it will behave similarly during sample preparation (e.g., extraction) and chromatography. This allows it to effectively compensate for variations in sample recovery and matrix effects, leading to more accurate and precise quantification.

Q2: What type of HPLC column is best suited for this analysis?

A reversed-phase C18 (also known as ODS) column is a good choice for separating Imidaprilat and this compound. A semi-micro ODS column has been shown to be effective. The C18 stationary phase provides the necessary hydrophobicity to retain these moderately polar compounds.

Q3: How can I improve the sensitivity of my assay?

To improve sensitivity, especially for bioanalytical applications, coupling your HPLC system to a tandem mass spectrometer (LC-MS/MS) is highly recommended. This provides high selectivity and sensitivity for detecting low concentrations of Imidaprilat in complex matrices like plasma. Optimizing the mass spectrometer's ion source parameters and using multiple reaction monitoring (MRM) are crucial for achieving the best sensitivity.

Q4: What should I do if I see carryover between injections?

Carryover can be addressed by optimizing the injector wash procedure. Use a strong solvent in the wash solution that can effectively solubilize Imidaprilat. A mixture of acetonitrile and water is often a good starting point. Increasing the volume of the wash solvent or the number of wash cycles can also help.

Q5: How do I prepare my plasma samples for analysis?

A common and effective method for preparing plasma samples is solid-phase extraction (SPE). This technique helps to remove proteins and other interfering components from the sample, leading to a cleaner extract and improved assay performance. An OASIS HLB cartridge is a suitable choice for this purpose.

Experimental Protocol: LC-MS/MS Analysis of Imidaprilat

This protocol is based on a validated method for the determination of Imidaprilat in human plasma.

1. Materials and Reagents:

  • Imidaprilat and this compound reference standards

  • HPLC-grade acetonitrile and methanol

  • Formic acid (analytical grade)

  • Ultrapure water

  • Human plasma (blank)

  • OASIS HLB solid-phase extraction cartridges

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Imidaprilat and this compound in methanol.

  • Prepare working standard solutions by diluting the stock solutions with a suitable solvent (e.g., 50% methanol).

  • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions.

3. Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of plasma sample, add the internal standard (this compound) solution.

  • Precipitate proteins by adding a suitable volume of a precipitating agent (e.g., methanol) and vortex.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Condition the OASIS HLB SPE cartridge with methanol followed by water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute Imidaprilat and this compound with an appropriate volume of methanol or acetonitrile.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4. HPLC-MS/MS Conditions:

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent
Column Semi-micro ODS (C18)
Mobile Phase Acetonitrile : 0.05% Formic Acid in Water (25:75, v/v)
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer with ESI source
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Imidaprilat: m/z 378 → 206 this compound: (adjust for deuterium mass shift)
Nebulizer Pressure 30 psi
Drying Gas Flow 10 L/min
Drying Gas Temp. 320°C

Data Presentation

Table 1: Key Performance Parameters of the LC-MS/MS Method

ParameterValue
Linearity Range 0.2 - 50 ng/mL
Precision (RSD%) < 13.2%
Accuracy Within acceptable limits as per regulatory guidelines
Internal Standard This compound

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Imidaprilat.

troubleshooting_hplc cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift peak_tailing Peak Tailing peak_shape->peak_tailing Yes peak_fronting Peak Fronting peak_shape->peak_fronting No, Fronting split_peaks Split Peaks peak_shape->split_peaks No, Split check_ph Check Mobile Phase pH peak_tailing->check_ph check_column Check Column Health peak_tailing->check_column check_sample_load Check Sample Load peak_tailing->check_sample_load rt_drift Drifting RT rt_shift->rt_drift Yes, Gradual rt_jump Sudden RT Change rt_shift->rt_jump Yes, Sudden check_temp Check Column Temperature rt_drift->check_temp check_mobile_phase Check Mobile Phase Prep rt_drift->check_mobile_phase check_equilibration Check Equilibration Time rt_drift->check_equilibration

References

Technical Support Center: Imidaprilat-d3 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of Imidaprilat-d3.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Q1: What are the common causes of poor peak shape (e.g., fronting, tailing, or splitting) for this compound?

Poor peak shape can compromise the accuracy and precision of quantification. The common causes and their solutions are outlined below:

Potential CauseRecommended Solution
Column Overload Inject a smaller sample volume or dilute the sample.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Column Degradation Use a guard column and ensure the mobile phase pH is within the column's recommended range. Replace the column if necessary.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.
Q2: Why is there a shift in the retention time of this compound?

Retention time shifts can lead to misidentification of the analyte. Here are potential reasons and their remedies:

Potential CauseRecommended Solution
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Changes in Flow Rate Check the LC pump for leaks or bubbles. Purge the pump if necessary.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Matrix Effects In some cases, components of the biological matrix can affect the retention time of the analyte.[1]
Q3: What should I do if I observe low or no signal for this compound?

A weak or absent signal can be due to several factors, from sample preparation to instrument settings:

Potential CauseRecommended Solution
Ion Suppression from Matrix Components Improve sample cleanup using techniques like solid-phase extraction (SPE).[2]
Incorrect Mass Spectrometer Settings Verify the precursor and product ion transitions for this compound are correctly entered in the acquisition method.
Sub-optimal Ion Source Conditions Optimize ion source parameters such as gas flows, temperature, and spray voltage.
Sample Degradation Ensure proper storage and handling of samples to prevent degradation of the analyte.
Low Injection Volume or Concentration Confirm the concentration of your standards and samples, and ensure the correct volume is being injected.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding interferences in this compound bioanalysis.

Matrix Effects

Q4: What are matrix effects and how can they interfere with this compound analysis?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and precision of the bioanalytical method.[2] Common sources of matrix effects in plasma include phospholipids, salts, and endogenous metabolites.[2]

Q5: How can I assess the impact of matrix effects on my this compound assay?

Matrix effects can be evaluated both qualitatively and quantitatively:

  • Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any deviation in the baseline signal at the retention time of this compound indicates the presence of matrix effects.

  • Quantitative Assessment (Post-Extraction Spiking): The response of this compound in a blank, extracted matrix is compared to its response in a neat solution. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

    An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. This should be assessed using at least six different lots of the biological matrix.

Quantitative Assessment of Matrix Effect for this compound (Example Data)

Lot of Human PlasmaAnalyte Peak Area (Post-extraction Spike)Analyte Peak Area (Neat Solution)Matrix Factor (Analyte)IS Peak Area (Post-extraction Spike)IS Peak Area (Neat Solution)Matrix Factor (IS)IS-Normalized Matrix Factor
Lot 185,000100,0000.8587,000100,0000.870.98
Lot 282,000100,0000.8284,000100,0000.840.98
Lot 390,000100,0000.9092,000100,0000.920.98
Lot 488,000100,0000.8890,000100,0000.900.98
Lot 586,000100,0000.8688,000100,0000.880.98
Lot 684,000100,0000.8486,000100,0000.860.98
Mean 0.86 0.88 0.98
%CV 3.5% 3.4% 0.0%

Q6: How can I minimize or eliminate matrix effects?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard, such as this compound, can compensate for matrix effects as it is affected similarly to the analyte.

Metabolite Interference

Q7: Can metabolites of Imidapril interfere with the analysis of this compound?

Yes, metabolites of the parent drug, Imidapril, could potentially interfere with the bioanalysis of Imidaprilat. Imidapril is a prodrug that is hydrolyzed to the active metabolite, Imidaprilat (M1). Other identified metabolites (M2, M3, and M4) are formed through the cleavage of the amide bond.

To assess for metabolite interference, it is important to:

  • Obtain authentic standards of the known metabolites, if available.

  • Analyze these standards using the LC-MS/MS method for this compound to check for any cross-talk in the selected mass transition.

  • Optimize chromatographic conditions to ensure separation of Imidaprilat from any interfering metabolites.

Internal Standard (this compound) Issues

Q8: What is isotopic cross-talk and could it be an issue for this compound?

Isotopic cross-talk occurs when the isotopic signal of the analyte contributes to the signal of the stable isotope-labeled internal standard (SIL-IS), or vice-versa. This is more likely to be a problem when the mass difference between the analyte and the IS is small. For this compound, it is crucial to check for this during method development.

How to check for isotopic cross-talk:

  • Analyze a high concentration standard of Imidaprilat without the internal standard and monitor the mass transition of this compound.

  • Analyze a standard of this compound without the analyte and monitor the mass transition of Imidaprilat.

If significant cross-talk is observed, it may be necessary to use a higher concentration of the internal standard or select a different precursor/product ion pair.

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound bioanalysis.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the determination of Imidapril and Imidaprilat in human plasma.

Materials:

  • OASIS HLB Solid-Phase Extraction Cartridges

  • Human plasma samples

  • Acetonitrile

  • 0.05% (v/v) Formic acid in water

  • Methanol

Procedure:

  • Deproteinization: To 0.5 mL of plasma, add 1 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition the OASIS HLB cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the deproteinization step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (acetonitrile:0.05% formic acid, 1:3 v/v).

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This is a general protocol for protein precipitation using acetonitrile, a common and effective method for sample cleanup.

Materials:

  • Human plasma samples

  • Acetonitrile (ice-cold)

  • Centrifuge capable of reaching 10,000 x g

  • Vortex mixer

Procedure:

  • Sample Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Addition of Internal Standard: Add the working solution of this compound internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Visualizations

Experimental Workflow for this compound Bioanalysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt spe Solid-Phase Extraction (OASIS HLB) ppt->spe evap Evaporation spe->evap recon Reconstitution evap->recon injection Injection recon->injection hplc HPLC Separation (ODS Column) injection->hplc msms MS/MS Detection (ESI+) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the bioanalysis of this compound in plasma.

Troubleshooting Decision Tree for Common LC-MS/MS Issues

G cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_signal Signal Intensity Issues cluster_solutions Potential Causes & Solutions start Problem Observed peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift signal_issue Signal Intensity Problem? start->signal_issue fronting Fronting peak_shape->fronting Yes tailing Tailing peak_shape->tailing Yes split Split Peaks peak_shape->split Yes sol_fronting Check for column overload or sample solvent mismatch. fronting->sol_fronting sol_tailing Check for column degradation or secondary interactions. tailing->sol_tailing sol_split Check for column blockage or injection issues. split->sol_split early Earlier Elution rt_shift->early Yes late Later Elution rt_shift->late Yes inconsistent Inconsistent RT rt_shift->inconsistent Yes sol_early Check for high organic content in mobile phase or sample. early->sol_early sol_late Check for low organic content in mobile phase or column degradation. late->sol_late sol_inconsistent Check for pump issues, leaks, or temperature fluctuations. inconsistent->sol_inconsistent low_signal Low/No Signal signal_issue->low_signal Yes high_noise High Baseline Noise signal_issue->high_noise Yes sol_low_signal Check for ion suppression, sample degradation, or MS settings. low_signal->sol_low_signal sol_high_noise Check for contamination in mobile phase, LC system, or MS source. high_noise->sol_high_noise

Caption: Decision tree for troubleshooting common LC-MS/MS issues.

References

Technical Support Center: Enhancing Imidaprilat-d3 Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Imidaprilat-d3. Our aim is to help you improve the sensitivity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low sensitivity when analyzing this compound by LC-MS/MS?

A1: The most prevalent issue leading to low sensitivity is the presence of matrix effects, where co-eluting endogenous components from the biological sample (e.g., plasma, urine) suppress the ionization of this compound in the mass spectrometer source.[1][2] Inefficient sample preparation and suboptimal mass spectrometry parameters are also significant contributors.

Q2: What are the recommended sample preparation techniques for this compound in plasma?

A2: For plasma samples, solid-phase extraction (SPE) is a highly effective technique for cleaning up the sample and concentrating the analyte, thereby improving sensitivity.[1][3] Protein precipitation is a simpler and faster alternative, though it may be less efficient at removing interfering matrix components.[4]

Q3: What are the typical mass transitions for Imidaprilat and how can I determine the transition for this compound?

A3: A common precursor-to-product ion transition for Imidaprilat is m/z 378 → 206.[1] For this compound, the precursor ion will be shifted by the mass of the deuterium labels (m/z 381). The product ion may or may not be shifted, depending on the location of the deuterium atoms on the molecule. It is recommended to perform a product ion scan on the deuterated standard to determine the most abundant and stable fragment ion for use in your multiple reaction monitoring (MRM) method.

Q4: How can I optimize my chromatographic separation to improve sensitivity?

A4: Optimizing the separation of this compound from matrix interferences is crucial. This can be achieved by:

  • Column Selection: A C18 column is commonly used for the analysis of Imidapril and its metabolites.[3]

  • Mobile Phase Composition: A mobile phase consisting of acetonitrile and an acidic aqueous solution (e.g., 0.05% formic acid) is often effective.[1] Experimenting with the gradient profile can help to resolve co-eluting interferences.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Detectable Peak for this compound
Potential Cause Troubleshooting Step
Suboptimal MS Parameters Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific m/z transition.
Inefficient Sample Extraction Evaluate the recovery of your sample preparation method. Consider switching to a more rigorous technique like solid-phase extraction if you are currently using protein precipitation. Ensure the pH of your sample and extraction solvents are optimized for Imidaprilat.
Matrix Effects Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Adjust your chromatography to move the this compound peak away from these regions.
Instrument Contamination Flush the LC system and mass spectrometer inlet to remove any potential contaminants from previous analyses that might be suppressing the signal.
Issue 2: High Background Noise and Poor Signal-to-Noise Ratio
Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants can introduce significant background noise.
Insufficient Sample Cleanup Improve your sample preparation method to remove more of the biological matrix. Phospholipids are a common source of background noise in plasma samples.
Leak in the LC System Check all fittings and connections for leaks, as this can introduce air and cause an unstable spray in the MS source, leading to high noise.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Imidaprilat from Human Plasma

This protocol is adapted from a published method for the analysis of Imidapril and Imidaprilat in human plasma.[1]

  • Sample Pre-treatment: To 500 µL of human plasma, add an appropriate amount of this compound internal standard.

  • Protein Precipitation: Add 500 µL of acetonitrile to the plasma sample, vortex for 30 seconds, and centrifuge at 10,000 rpm for 5 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition an OASIS HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters

The following table summarizes typical starting parameters for the analysis of Imidaprilat. Optimization will be required for your specific instrumentation.

Parameter Value
LC Column Semi-micro ODS (C18)
Mobile Phase Acetonitrile:0.05% Formic Acid (1:3, v/v)[1]
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Imidaprilat) m/z 378 → 206[1]
MRM Transition (this compound) m/z 381 → (To be determined by infusion)

Quantitative Data Summary

The following table presents a summary of performance data from a validated method for Imidapril and Imidaprilat analysis, which can serve as a benchmark for your method development.

Parameter Imidapril Imidaprilat
Linearity Range (ng/mL) 0.2 - 500.2 - 50[1]
Precision (%RSD) < 13.2< 13.2[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt spe Solid-Phase Extraction ppt->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant troubleshooting_workflow start Low Sensitivity for This compound check_ms Check MS/MS Signal (Direct Infusion) start->check_ms optimize_ms Optimize MS Parameters: - Source Conditions - Collision Energy check_ms->optimize_ms Signal Low check_chrom Evaluate Chromatography check_ms->check_chrom Signal OK optimize_ms->check_chrom optimize_lc Optimize LC Method: - Gradient Profile - Column Chemistry check_chrom->optimize_lc Poor Peak Shape/ Co-elution check_sample_prep Assess Sample Preparation check_chrom->check_sample_prep Good Peak Shape optimize_lc->check_sample_prep improve_sample_prep Improve Sample Cleanup: - Use SPE - Optimize pH check_sample_prep->improve_sample_prep Low Recovery check_matrix Investigate Matrix Effects check_sample_prep->check_matrix Good Recovery improve_sample_prep->check_matrix mitigate_matrix Mitigate Matrix Effects: - Adjust Chromatography - Dilute Sample check_matrix->mitigate_matrix Suppression Observed end Improved Sensitivity check_matrix->end No Suppression mitigate_matrix->end

References

Technical Support Center: Addressing Matrix Effects with Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Imidaprilat-d3 to counteract matrix suppression effects in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.

The Mechanism of Ion Suppression

Matrix effects occur when co-eluting molecules from a sample's matrix, such as plasma or urine, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference can lead to either a reduction (ion suppression) or an increase (ion enhancement) of the analyte's signal, compromising the accuracy, sensitivity, and reproducibility of the analysis.[3][4]

Mechanism of Ion Suppression in ESI cluster_LC LC Eluent cluster_MS MS Ion Source (ESI) cluster_interference Interference Point Analyte Analyte Droplet Charged Droplet Analyte->Droplet Nebulization Matrix Matrix Components Matrix->Droplet Nebulization Matrix->Droplet Alters droplet properties (viscosity, surface tension) GasPhase Gas-Phase Ions Matrix->GasPhase Competes for charge, neutralizes analyte ions IS This compound (IS) IS->Droplet Nebulization Droplet->GasPhase Desolvation Detector MS Detector GasPhase->Detector Analysis Interference

Caption: The process of electrospray ionization (ESI) and points of interference.

Frequently Asked Questions (FAQs)

Q1: What are matrix suppression effects in LC-MS/MS?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[3][5] This phenomenon can lead to poor data quality, including diminished accuracy and precision.[4] The most common form is ion suppression, where the analyte's signal is reduced, but ion enhancement can also occur.[1][2] These effects arise because matrix components can compete with the analyte for ionization, alter the physical properties of the droplets in the ion source, or neutralize the charged analyte ions.[1][6]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for addressing matrix effects?

A SIL-IS is considered the gold standard for mitigating matrix effects.[1] this compound is nearly identical in its chemical and physical properties to the unlabeled analyte, Imidaprilat.[7][8] This means it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement as the analyte.[7] By adding a known concentration of this compound to every sample, calibration standard, and quality control, any variability in the analytical process, including matrix effects, can be corrected for by using the ratio of the analyte's response to the internal standard's response.[9] This approach significantly improves the accuracy and reliability of quantification.[7]

Q3: How do I quantitatively assess the matrix effect in my assay?

The matrix effect (ME) is typically evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix sample to its response in a neat (clean) solvent.[10] The result is often expressed as a percentage or a Matrix Factor (MF).[5]

The formula for calculating the Matrix Factor is: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

A more detailed experiment and formulas are provided in the Troubleshooting section.

Q4: Besides using this compound, what other strategies can minimize matrix effects?

While a SIL-IS is highly effective for correction, several strategies can help reduce the underlying cause of matrix effects:

  • Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11][12]

  • Chromatographic Optimization: Adjust the LC method to achieve better separation between the analyte and the interfering components from the matrix.[1][13]

  • Sample Dilution: Diluting the sample can lower the concentration of matrix components, thereby reducing their impact on ionization.[1][4][12]

  • Change of Ionization Source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).[14]

Troubleshooting Guides

Issue 1: I'm observing poor signal intensity and high variability for my analyte, even with this compound. What should I check?

Even with a reliable SIL-IS, significant matrix effects can cause issues. High variability in the internal standard's response across a batch is a key indicator of a problem. Follow this workflow to diagnose the issue.

Troubleshooting Signal Variability Start Start: High Signal Variability or Low IS Response Observed Check_IS 1. Evaluate IS Response: Is the peak area of this compound consistent across all samples (excluding double blank)? Start->Check_IS Check_Chroma 2. Review Chromatography: Does the analyte or IS peak co-elute with a major suppression zone? (Perform post-column infusion if needed) Check_IS->Check_Chroma No (IS is variable) End End: Method Optimized Consistent IS Response and Improved S/N Check_IS->End Yes (IS is consistent, problem may be elsewhere) Check_Prep 3. Assess Sample Preparation: Is the current cleanup method sufficient to remove interferences (e.g., phospholipids)? Check_Chroma->Check_Prep Yes (Co-elution observed) Sol_Chroma Action: Modify LC Method - Change gradient - Use different column chemistry - Adjust mobile phase pH Check_Chroma->Sol_Chroma Yes Sol_Prep Action: Improve Sample Cleanup - Switch from PPT to LLE or SPE - Optimize SPE wash/elution steps - Use phospholipid removal plates Check_Prep->Sol_Prep No (Cleanup is insufficient) Sol_Dilute Action: Dilute Sample - Test various dilution factors - Ensure analyte remains above LLOQ Check_Prep->Sol_Dilute Yes (Cleanup is sufficient, but suppression persists) Sol_Chroma->End Sol_Prep->End Sol_Dilute->End

Caption: A logical workflow for troubleshooting inconsistent analytical signals.

A primary cause of severe matrix effects is insufficient sample cleanup. Different preparation methods offer varying levels of effectiveness.

| Table 1: Comparison of Common Sample Preparation Techniques | | :--- | :--- | :--- | :--- | | Technique | Principle | Pros | Cons | | Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Fast, simple, inexpensive. | Non-selective, often leaves phospholipids and other interferences in the supernatant. | | Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can remove salts and polar compounds. | More labor-intensive, requires solvent optimization, can be difficult to automate.[11][12] | | Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, highly selective, can concentrate the analyte. | Most complex and expensive method, requires significant method development.[11][12] |

Issue 2: How do I perform an experiment to quantify the matrix effect and recovery?

To ensure your method is robust, you must quantitatively assess the matrix effect (ME), recovery (RE), and overall process efficiency (PE). This is achieved by preparing and analyzing three distinct sets of samples.

Experimental Workflow for ME, RE, & PE Assessment cluster_A Set A: Neat Solution cluster_B Set B: Pre-Extraction Spike cluster_C Set C: Post-Extraction Spike A1 Analyte + this compound in clean solvent Analyze Analyze all sets by LC-MS/MS and record peak areas A1->Analyze B1 Blank Matrix B2 Spike with Analyte + This compound B1->B2 B3 Perform Full Extraction Protocol B2->B3 B3->Analyze C1 Blank Matrix C2 Perform Full Extraction Protocol C1->C2 C3 Spike Extracted Matrix with Analyte + this compound C2->C3 C3->Analyze Calculate Calculate ME, RE, and PE using peak area responses Analyze->Calculate

Caption: Workflow for preparing samples to assess matrix effect and recovery.

Experimental Protocol: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency

This protocol is designed to evaluate the performance of your analytical method at specific concentrations (e.g., low and high QC levels).

1. Sample Preparation:

  • Set A (Neat Solution): Prepare a standard solution containing your analyte and this compound at the target concentration in the final reconstitution solvent. This represents 100% response without any matrix or extraction loss.

  • Set B (Pre-Extraction Spike): Take a blank matrix sample (e.g., plasma). Spike it with the analyte and this compound to the same target concentration as Set A. Process this sample through the entire extraction procedure (e.g., PPT, LLE, or SPE).

  • Set C (Post-Extraction Spike): Take a blank matrix sample and process it through the entire extraction procedure. Spike the resulting clean extract with the analyte and this compound to the same target concentration as Set A.

2. Analysis:

  • Inject replicates (e.g., n=3-6) of each set onto the LC-MS/MS system.

  • Record the mean peak area response for the analyte and the internal standard (this compound) for each set.

3. Calculations:

Use the mean peak areas from each set to calculate the key parameters using the following formulas.[12][15][16]

| Table 2: Formulas and Interpretation for Method Validation | | :--- | :--- | :--- | | Parameter | Formula | Interpretation | | Recovery (RE %) | (Mean Peak Area from Set B / Mean Peak Area from Set C) * 100 | Measures the efficiency of the extraction process. A high and consistent recovery is desirable. | | Matrix Effect (ME %) | (Mean Peak Area from Set C / Mean Peak Area from Set A) * 100 | Measures the degree of ion suppression or enhancement. A value of 100% indicates no matrix effect.[12] Values < 100% indicate suppression, while values > 100% indicate enhancement.[1][12] | | Process Efficiency (PE %) | (Mean Peak Area from Set B / Mean Peak Area from Set A) * 100 or (RE * ME) / 100 | Represents the overall efficiency of the method, combining both extraction losses and matrix effects. | | IS-Normalized Matrix Factor | (Analyte ME% / IS ME%) | This is a critical value. A value close to 1.0 indicates that this compound is effectively tracking and correcting for the matrix effect on the analyte.[5] |

Example Data Interpretation:

Analyte Response (Area)IS Response (Area)Calculated ValueInterpretation
Set A (Neat) 500,000250,000-
Set B (Pre-Spike) 360,000180,000Analyte RE %: (360k/400k)100 = 90%
Set C (Post-Spike) 400,000200,000Analyte ME %: (400k/500k)100 = 80%
IS ME %: (200k/250k)*100 = 80%
IS-Normalized MF: (80%/80%) = 1.0

References

Technical Support Center: Imidaprilat-d3 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Imidaprilat-d3 in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological matrices of interest for this compound stability studies?

A1: The primary biological matrices for studying the stability of this compound, a deuterated internal standard for the active metabolite of Imidapril, include plasma (and serum) and urine. Tissue homogenates may also be relevant for specific preclinical studies.

Q2: What are the key stability concerns for a deuterated internal standard like this compound?

A2: Beyond the typical chemical degradation that can affect any analyte, a primary concern for deuterated standards is the potential for isotopic exchange. This is the process where deuterium atoms on the molecule are replaced by protons from the surrounding solvent or matrix. Such an exchange can lead to a decrease in the concentration of the deuterated standard and an increase in the non-labeled analyte, compromising the accuracy of the bioanalytical method. It is crucial that the deuterium labels are positioned on non-exchangeable sites of the molecule.

Q3: What storage conditions are recommended for ensuring the long-term stability of this compound in plasma and urine?

A3: For long-term storage, it is generally recommended to keep plasma and urine samples containing this compound at ultra-low temperatures, such as -70°C or colder. The stability at these temperatures should be experimentally verified. For short-term storage, for instance, during sample processing, temperatures of 2-8°C are often acceptable, but the duration of storage at this temperature must be validated.

Q4: How many freeze-thaw cycles can samples containing this compound typically endure without significant degradation?

A4: The number of permissible freeze-thaw cycles should be determined experimentally. A common approach is to subject replicate quality control (QC) samples to a specified number of freeze-thaw cycles (e.g., 3 to 5 cycles) and compare the measured concentration of this compound against that of freshly prepared QC samples. A product is generally considered stable through freeze-thaw cycles if it maintains its physical and chemical integrity.

Q5: Is this compound expected to be stable in the autosampler during an LC-MS/MS analytical run?

A5: Autosampler stability is a critical parameter to evaluate. It ensures that the analyte and internal standard do not degrade while waiting for injection. The stability of this compound in the processed sample matrix should be tested for a duration that covers the expected length of an analytical run, typically at the temperature at which the autosampler is maintained (e.g., 4°C or 10°C).

Troubleshooting Guides

Issue 1: Decreasing this compound response over time in stored samples.
Possible Cause Troubleshooting Step
Degradation Verify the storage temperature and duration. Conduct a long-term stability study to determine the acceptable storage period at different temperatures.
Isotopic Exchange If the deuterium labels are in exchangeable positions, back-exchange with protons from the matrix can occur. Review the chemical structure of this compound to assess the stability of the labels. Mass spectrometry can be used to monitor for any increase in the signal of the non-deuterated Imidaprilat.
Adsorption This compound may adsorb to the surface of storage containers, especially if they are made of certain types of plastic. Test for recovery from different container materials.
Issue 2: High variability in this compound peak area across a single analytical run.
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Review the sample extraction procedure (e.g., protein precipitation, solid-phase extraction) for consistency. Ensure accurate and precise pipetting of the internal standard solution.
Matrix Effects Endogenous components in the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source. Evaluate matrix effects by comparing the response of this compound in post-extraction spiked matrix samples to its response in a neat solution.[1][2] Consider optimizing the chromatographic separation to move the this compound peak away from interfering matrix components.
Autosampler Instability If the run is long, the compound may be degrading in the autosampler. Perform an autosampler stability experiment to confirm.
Issue 3: this compound and Imidaprilat have different retention times.
Possible Cause Troubleshooting Step
Isotope Effect The replacement of hydrogen with deuterium can sometimes lead to slight changes in the physicochemical properties of a molecule, resulting in a small shift in chromatographic retention time. This is a known phenomenon and is generally acceptable as long as it does not lead to differential matrix effects.
Chromatographic Conditions Optimize the HPLC/UPLC method to achieve co-elution if desired, although it is not always necessary. The primary goal is to ensure that both compounds elute in a region with minimal matrix interference.

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability of this compound in Human Plasma
  • Preparation of QC Samples: Spike a pool of blank human plasma with known concentrations of this compound to prepare low and high concentration quality control (QC) samples.

  • Baseline Analysis: Analyze a set of freshly prepared low and high QC samples (n=6 for each level) to establish the baseline concentration (Time 0).

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at -70°C for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them at -70°C for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Analysis after Each Cycle: After 1, 3, and 5 freeze-thaw cycles, analyze a set of low and high QC samples (n=6 for each level).

  • Data Evaluation: Calculate the mean concentration and precision (%CV) for the QC samples at each freeze-thaw cycle. The stability is considered acceptable if the mean concentration is within ±15% of the baseline concentration.

Protocol 2: Assessment of Long-Term Stability of this compound in Human Urine
  • Preparation of QC Samples: Spike a pool of blank human urine with known concentrations of this compound to prepare low and high QC samples.

  • Storage: Aliquot the QC samples into appropriate storage tubes and store them at -20°C and -70°C.

  • Baseline Analysis: Analyze a set of freshly prepared low and high QC samples (n=6 for each level) to establish the baseline concentration (Time 0).

  • Time-Point Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of stored low and high QC samples (n=6 for each level) from both storage temperatures.

  • Sample Analysis: Allow the samples to thaw to room temperature, process them, and analyze them using a validated LC-MS/MS method.

  • Data Evaluation: Compare the mean concentrations of the stored QC samples to the baseline concentrations. The stability is acceptable if the mean concentration is within ±15% of the baseline.

Data Presentation

Table 1: Hypothetical Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw CycleQC LevelMean Concentration (ng/mL)Accuracy (%)Precision (%CV)
0 (Baseline) Low (5 ng/mL)5.02100.43.1
High (50 ng/mL)49.899.62.5
1 Low (5 ng/mL)4.9598.64.2
High (50 ng/mL)50.5101.02.8
3 Low (5 ng/mL)4.8897.23.9
High (50 ng/mL)49.198.23.1
5 Low (5 ng/mL)4.8195.84.5
High (50 ng/mL)48.797.43.5

Table 2: Hypothetical Long-Term Stability of this compound in Human Urine at -70°C

Storage DurationQC LevelMean Concentration (ng/mL)Accuracy (%)Precision (%CV)
0 (Baseline) Low (10 ng/mL)10.1101.02.8
High (100 ng/mL)99.599.52.1
1 Month Low (10 ng/mL)9.9898.83.5
High (100 ng/mL)100.2100.22.4
3 Months Low (10 ng/mL)9.8597.53.1
High (100 ng/mL)98.798.72.9
6 Months Low (10 ng/mL)9.7796.74.0
High (100 ng/mL)98.198.13.3
12 Months Low (10 ng/mL)9.6595.54.2
High (100 ng/mL)97.597.53.6

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_baseline Baseline Analysis (Time 0) cluster_stability_conditions Stability Assessment cluster_evaluation Data Evaluation prep_qc Prepare Low & High QC Samples in Matrix analyze_t0 Analyze Fresh QC Samples (n=6) prep_qc->analyze_t0 Establish Baseline storage Store QC Samples (e.g., -70°C, Freeze-Thaw) prep_qc->storage compare Compare Mean Concentration of Stored vs. Baseline Samples analyze_t0->compare analyze_tn Analyze Stored QC Samples at Time 'n' (n=6) storage->analyze_tn At each time point analyze_tn->compare accept Acceptance Criteria: Within ±15% of Baseline compare->accept

Caption: Workflow for assessing the stability of this compound in biological matrices.

Troubleshooting_Logic cluster_investigation Initial Checks cluster_diagnosis Problem Diagnosis cluster_solution Corrective Actions start Inconsistent this compound Response check_prep Review Sample Preparation Protocol start->check_prep check_system Verify LC-MS/MS System Performance start->check_system is_matrix Evaluate Matrix Effects (Post-extraction Spike) check_prep->is_matrix is_degradation Assess Analyte Stability (Freeze-Thaw, Autosampler) check_system->is_degradation is_degradation->is_matrix No optimize_storage Optimize Storage Conditions is_degradation->optimize_storage Yes optimize_chroma Optimize Chromatography is_matrix->optimize_chroma Yes change_extraction Modify Sample Extraction Method is_matrix->change_extraction Also consider end Problem Resolved is_matrix->end No optimize_storage->end optimize_chroma->end change_extraction->end

Caption: Logical workflow for troubleshooting inconsistent this compound response.

References

Technical Support Center: Analysis of Imidaprilat-d3 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Imidaprilat-d3 in plasma samples using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound in plasma?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous components from the plasma sample interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This competition for ionization leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. Key molecules in plasma that often cause ion suppression include phospholipids, salts, and proteins.

Q2: What are the common causes of ion suppression in plasma sample analysis?

A2: Ion suppression in plasma analysis is primarily caused by:

  • Endogenous components : These are substances naturally present in plasma, with phospholipids being a major contributor due to their tendency to co-extract and co-elute with many analytes. Other endogenous sources include salts and proteins.

  • Exogenous materials : These are contaminants introduced during sample collection and preparation, such as polymers from plastic tubes or anticoagulants like heparin.

  • High concentrations of the analyte or other compounds : At high concentrations, competition for the limited available charge in the ion source intensifies.

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A3: Two common methods to assess ion suppression are:

  • Post-column infusion : A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank plasma extract is then injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.

  • Post-extraction spiking : The response of this compound is compared between a neat solution and a blank plasma extract that has been spiked with the analyte after the extraction process. A lower response in the plasma extract confirms the presence of ion suppression. The matrix factor (MF) can be calculated, where MF < 1 indicates suppression.

Troubleshooting Guides

Issue 1: Low signal intensity or poor sensitivity for this compound.

This issue is often a direct result of ion suppression. The following steps can help troubleshoot and mitigate the problem.

Workflow for Troubleshooting Low Signal Intensity

cluster_0 Start: Low Signal Intensity cluster_1 Investigation Phase cluster_2 Mitigation Strategies cluster_3 Verification Start Low Signal Intensity for this compound Assess Assess Ion Suppression (Post-Column Infusion or Post-Extraction Spike) Start->Assess ReviewPrep Review Sample Preparation Assess->ReviewPrep Suppression Confirmed ReviewChromo Review Chromatography Assess->ReviewChromo Suppression Confirmed ChangeIon Consider Alternative Ionization (e.g., APCI) Assess->ChangeIon Severe Suppression OptimizePrep Optimize Sample Prep (e.g., SPE, LLE, Phospholipid Removal) ReviewPrep->OptimizePrep OptimizeChromo Optimize Chromatography (e.g., Gradient, Column Chemistry) ReviewChromo->OptimizeChromo Reassess Re-assess Ion Suppression OptimizePrep->Reassess OptimizeChromo->Reassess ChangeIon->Reassess End Signal Intensity Improved Reassess->End Suppression Minimized

Caption: Troubleshooting workflow for low signal intensity.

Recommended Actions:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like plasma and is often used for the analysis of ACE inhibitors. It can selectively isolate this compound while removing a significant portion of phospholipids and other interferences.

    • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and selecting appropriate organic solvents to selectively extract this compound, leaving behind many interfering substances.

    • Phospholipid Removal Plates: These specialized plates use a targeted mechanism to deplete phospholipids from the sample, which are a major cause of ion suppression.

    • Protein Precipitation (PPT): While simple, PPT is the least clean sample preparation method and often results in significant ion suppression because phospholipids and other small molecules remain in the supernatant. If using PPT, consider a subsequent clean-up step.

    Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis

    Technique Pros Cons Efficacy in Reducing Ion Suppression
    Protein Precipitation (PPT) Simple, fast, inexpensive Low selectivity, high risk of ion suppression Low to Moderate
    Liquid-Liquid Extraction (LLE) Good selectivity, can remove non-polar interferences Can be labor-intensive, emulsion formation can be an issue Moderate to High
    Solid-Phase Extraction (SPE) High selectivity and recovery, excellent for removing interferences More complex method development, higher cost High

    | Phospholipid Removal Plates | Specifically targets phospholipids, easy to use | May not remove other interfering substances, higher cost | High |

  • Optimize Chromatographic Separation: The aim is to chromatographically separate this compound from co-eluting matrix components.

    • Gradient Modification: Adjust the mobile phase gradient to increase the separation between your analyte and the regions where ion suppression is observed.

    • Column Chemistry: Use a different column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity.

    • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems provide higher resolution and sharper peaks, which can significantly improve the separation of analytes from matrix components, thereby reducing ion suppression.

  • Consider Alternative Ionization Techniques:

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less susceptible to ion suppression from non-volatile salts and other matrix components compared to Electrospray Ionization (ESI). If your analyte is amenable to APCI, this can be a viable solution.

Issue 2: Inconsistent results and poor reproducibility.

Variability in the plasma matrix between different samples can lead to inconsistent ion suppression, affecting the reproducibility of your results.

Logical Diagram for Improving Reproducibility

cluster_0 Start: Poor Reproducibility cluster_1 Mitigation Strategies cluster_2 Verification Start Inconsistent Results for this compound IS Use a Stable Isotope-Labeled Internal Standard (SIL-IS) Start->IS MatrixMatched Implement Matrix-Matched Calibrators Start->MatrixMatched Dilution Dilute the Sample Start->Dilution Verify Verify Precision and Accuracy IS->Verify MatrixMatched->Verify Dilution->Verify End Reproducibility Improved Verify->End

Caption: Strategies to improve analytical reproducibility.

Recommended Actions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of this compound itself as the internal standard for the analysis of unlabeled Imidaprilat is the best practice. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix (blank plasma) as your samples. This ensures that the calibrators and the samples experience similar matrix effects, leading to more accurate quantification.

  • Sample Dilution: Diluting the plasma sample with the mobile phase can reduce the concentration of interfering components, thereby minimizing ion suppression. However, ensure that the final concentration of this compound is still well above the lower limit of quantification (LLOQ).

Experimental Protocols

Protocol 1: Assessment of Ion Suppression by Post-Column Infusion
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Set up an infusion pump to deliver the this compound solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-connector placed between the analytical column and the mass spectrometer.

  • Equilibrate the LC-MS system until a stable signal for this compound is observed.

  • Prepare a blank plasma sample using your established sample preparation method (e.g., protein precipitation or SPE).

  • Inject the extracted blank plasma sample onto the LC system.

  • Monitor the this compound signal. Any significant drop in the signal intensity indicates the retention time at which ion-suppressing components are eluting.

Protocol 2: Quantitative Assessment of Matrix Effect by Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a specific concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank plasma. After the final extraction step, spike this compound into the extracted matrix to the same final concentration as Set A.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

By following these guidelines and protocols, researchers can effectively troubleshoot and minimize ion suppression, leading to more robust and reliable quantification of this compound in plasma samples.

Technical Support Center: Optimal Chromatography for Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation of Imidaprilat-d3.

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is tailing. What are the common causes and how can I fix it?

  • Answer: Peak tailing for a deuterated compound like this compound can arise from several factors. Secondary interactions between the analyte and the stationary phase are a primary cause. Consider the following solutions:

    • Adjust Mobile Phase pH: Imidaprilat is an acidic molecule. Ensure the mobile phase pH is sufficiently low (e.g., 2.5-3.5 using formic or acetic acid) to keep it in a single protonation state.

    • Use a High-Purity, End-Capped Column: Residual silanols on the silica backbone of the stationary phase can interact with the analyte. A high-quality, end-capped C18 or similar reversed-phase column is recommended.

    • Lower Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.

    • Check for Column Contamination: Strongly retained compounds from previous injections can cause active sites to which this compound may interact. Flush the column with a strong solvent.

  • Question: I am observing peak fronting for this compound. What should I investigate?

  • Answer: Peak fronting is less common than tailing but can occur. The most likely causes are:

    • Column Overload: Similar to tailing, injecting too much sample can lead to fronting.

    • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to distort. Ensure your sample solvent is as close in composition to the mobile phase as possible, or is weaker.

    • Column Degradation: A void or channel in the column packing can lead to peak fronting. This may require column replacement.

Issue: Retention Time Shifts

  • Question: The retention time for this compound is drifting between injections. What is causing this?

  • Answer: Retention time instability is often related to the HPLC system or mobile phase. Check the following:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. This can take 10-20 column volumes.

    • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient, check the pump's proportioning valves.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

    • Pump Performance: Check for leaks or pressure fluctuations in your HPLC pump, which can indicate a need for maintenance.

Issue: Isotopic Separation

  • Question: I am seeing a small shoulder or a slightly broader peak than expected. Could this be due to the deuterium labeling?

  • Answer: Yes, this is possible due to the "deuterium isotope effect".[1][2][3] The C-D bond is slightly shorter and stronger than a C-H bond, which can lead to subtle differences in polarity and interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[3]

    • To confirm: If you have an analytical standard of non-deuterated Imidaprilat, inject it under the same conditions to compare retention times.

    • To mitigate: While often minor, optimizing the mobile phase composition or temperature may help to minimize this separation if it is problematic for integration.

Frequently Asked Questions (FAQs)

  • Question: What is the recommended column type for this compound analysis?

  • Answer: For a small molecule like this compound, a high-purity, end-capped C18 reversed-phase column is the most common and recommended choice. These columns provide good retention and peak shape for a wide range of pharmaceutical compounds. For higher throughput, consider using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a superficially porous particle (SPP) column.

  • Question: Why is a reversed-phase C18 column preferred over other types?

  • Answer: Reversed-phase chromatography on a C18 stationary phase is ideal for separating moderately polar to non-polar compounds like this compound from various matrices. The hydrophobic C18 chains provide a robust mechanism for retention based on the analyte's hydrophobicity. This mode of chromatography is also highly reproducible and compatible with mass spectrometry, a common detection method for deuterated internal standards.

  • Question: Can I use a different stationary phase, like a C8 or Phenyl-Hexyl column?

  • Answer: Yes, other stationary phases can be used and may offer different selectivity, which can be advantageous if you are trying to separate this compound from interfering compounds in a complex matrix.

    • C8 Column: Will be less retentive than a C18. This can be useful for reducing run times if retention on a C18 is excessively long.

    • Phenyl-Hexyl Column: Offers alternative selectivity through pi-pi interactions, which can be beneficial for separating aromatic compounds or isomers.

  • Question: How does the deuterium in this compound affect its detection by mass spectrometry?

  • Answer: The primary effect is an increase in the molecular weight of the compound by three mass units (since there are three deuterium atoms). This mass shift is the basis for its use as an internal standard in quantitative LC-MS assays, as it can be distinguished from the non-deuterated analyte. The fragmentation pattern in MS/MS should be very similar to the non-deuterated analog, with corresponding mass shifts in the fragment ions.

Data Presentation: Column Performance Comparison

The following table summarizes typical performance characteristics for different types of reversed-phase columns in the analysis of this compound. (Note: These are representative data for illustrative purposes).

Column TypeParticle Size (µm)Dimensions (mm)Retention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
Fully Porous C1854.6 x 1506.81.312,000
Fully Porous C1834.6 x 1005.21.215,000
Superficially Porous C182.73.0 x 1004.51.122,000
Sub-2 µm C18 (UHPLC)1.82.1 x 502.11.118,000

Experimental Protocols

Recommended HPLC-MS/MS Method for this compound Quantification

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

  • Chromatographic System:

    • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18, 2.7 µm, 3.0 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0.0 min: 10% B

      • 5.0 min: 90% B

      • 6.0 min: 90% B

      • 6.1 min: 10% B

      • 8.0 min: 10% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor Ion > Product Ion (To be determined by infusion of the standard).

      • Imidaprilat (non-deuterated, if monitored): Precursor Ion > Product Ion.

    • Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument to maximize signal intensity.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 20 µL of an internal standard working solution (if this compound is not the internal standard itself).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

Visualization

Chromatography_Troubleshooting_Workflow start Chromatographic Issue (e.g., Poor Peak Shape, RT Shift) peak_shape Poor Peak Shape? start->peak_shape Is it peak shape? rt_shift Retention Time Shift? start->rt_shift Is it retention time? tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes tailing_solutions Potential Causes: - Secondary Interactions - Column Overload - Contamination tailing->tailing_solutions fronting_solutions Potential Causes: - Column Overload - Injection Solvent Mismatch - Column Void fronting->fronting_solutions adjust_ph Adjust Mobile Phase pH tailing_solutions->adjust_ph use_new_column Use High-Purity End-Capped Column tailing_solutions->use_new_column dilute_sample Dilute Sample tailing_solutions->dilute_sample flush_column Flush Column tailing_solutions->flush_column dilute_sample2 Dilute Sample fronting_solutions->dilute_sample2 match_solvent Match Injection Solvent to Mobile Phase fronting_solutions->match_solvent replace_column Replace Column fronting_solutions->replace_column rt_solutions Potential Causes: - Inadequate Equilibration - Mobile Phase Inconsistency - Temperature Fluctuation rt_shift->rt_solutions Yes equilibrate Increase Equilibration Time rt_solutions->equilibrate prepare_fresh Prepare Fresh Mobile Phase rt_solutions->prepare_fresh use_oven Use Column Oven rt_solutions->use_oven

A logical workflow for troubleshooting common HPLC issues.

References

Mobile phase optimization for Imidaprilat-d3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding mobile phase optimization for the analysis of Imidaprilat-d3, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific chromatographic issues that may arise during the analysis of this compound.

Question: What is causing poor peak shape (tailing, fronting, or splitting) for my this compound peak, and how can I resolve it?

Answer: Poor peak shape can stem from several mobile phase-related factors. A common cause is a mismatch between the sample solvent and the mobile phase.[1] Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[1] Another potential issue is secondary interactions between the analyte and the stationary phase, especially with residual silanols on silica-based columns.[2]

Solutions:

  • Adjust Mobile Phase pH: Using an acidic mobile phase additive like formic or acetic acid can suppress the ionization of acidic residual silanols, minimizing secondary interactions that cause peak tailing.[2]

  • Optimize Additive Concentration: Ensure the concentration of your additive is optimal. For acids like formic acid, a concentration of 0.05% to 0.1% (v/v) is typically effective.[2]

  • Match Sample Solvent: Where possible, dissolve your sample in a solvent that is no stronger than the initial mobile phase composition.[1]

  • Consider Column Contamination: Contaminants from previous analyses can lead to peak shape issues.[3] Flushing the column with a strong solvent may help.[4]

Question: Why is the sensitivity for this compound low, and how can the mobile phase be modified to improve it?

Answer: Low sensitivity can be a result of inefficient ionization in the mass spectrometer source, often influenced by the mobile phase composition. Certain additives, while beneficial for chromatography, can suppress the MS signal.[5] For instance, Trifluoroacetic acid (TFA) is known to cause significant ion suppression in positive ion mode.[5]

Solutions:

  • Choose MS-Friendly Additives: Opt for volatile additives that enhance ionization. Formic acid is a common choice for positive ion mode as it aids in protonation.[5][6] Ammonium formate or ammonium acetate can be used as buffering agents that are compatible with MS.[5]

  • Avoid Non-Volatile Buffers: Never use non-volatile salts like phosphate buffers (e.g., KH2PO4), as they will crystallize in the MS source and contaminate the system.[5][7]

  • Optimize Organic Solvent Percentage: The ratio of organic solvent (like acetonitrile or methanol) to water affects desolvation efficiency in the ESI source. Higher organic content can sometimes improve desolvation and signal, but this needs to be balanced with chromatographic retention.

  • Check for Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[8] Adjusting the mobile phase gradient to better separate the analyte from matrix components can mitigate this effect.[8]

Question: My retention time for this compound is shifting between injections. What are the mobile phase-related causes?

Answer: Retention time shifts are often due to a lack of system equilibration or changes in the mobile phase composition over time.[3][9]

Solutions:

  • Ensure Proper Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This may require flushing with 10 or more column volumes.[9]

  • Check Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts. Ensure accurate measurements of all components. It is also crucial to prepare fresh mobile phases regularly, as the composition of premixed solvents can change due to the evaporation of the more volatile component.

  • Degas Mobile Phase: Ensure mobile phases are properly degassed to prevent air bubbles from entering the pump, which can cause pressure fluctuations and affect the flow rate, leading to retention time shifts.[3][5]

  • Control Column Temperature: Fluctuations in the column oven temperature can cause retention time to drift.[3][9]

Frequently Asked Questions (FAQs)

Question: What is a good starting mobile phase for this compound analysis by reversed-phase LC-MS/MS?

Answer: A common and effective starting point for reversed-phase analysis of pharmaceutical compounds like this compound is a gradient elution using:

  • Mobile Phase A (Aqueous): Water with 0.1% formic acid.[2]

  • Mobile Phase B (Organic): Acetonitrile or Methanol with 0.1% formic acid.

Formic acid helps to protonate the analyte for good ionization in positive ESI mode and improves peak shape by controlling silanol interactions.[2][6] Acetonitrile is often preferred over methanol as an organic modifier due to its lower viscosity and higher elution strength in reversed-phase chromatography.[2][10]

Question: How does mobile phase pH affect the analysis?

Answer: Mobile phase pH is a critical parameter that influences retention time, peak shape, and sensitivity. For a basic compound, lowering the pH ensures the analyte is in its ionized form, which can improve peak shape by preventing interactions with silanols.[2] However, the pH must be controlled within the stable range of the HPLC column, as high pH (>7) can dissolve the silica backbone of standard columns.[1]

Question: What are the most common mobile phase additives and why are they used?

Answer: Mobile phase additives are used to control pH, improve peak shape, and ensure compatibility with MS detection. For LC-MS applications, these additives must be volatile.

AdditiveTypical ConcentrationPurpose & Effect
Formic Acid 0.05 - 0.1%Acidifies mobile phase (pH ~2.8 at 0.1%) to improve peak shape for basic compounds and provide protons for positive mode ESI.[2][6]
Acetic Acid 0.05 - 0.1%A weaker acid than formic acid (pH ~3.2 at 0.1%); used for similar purposes but provides a less acidic environment.[2][5]
Ammonium Acetate 5 - 20 mMA volatile salt used as a buffering agent to control pH, often in the 4-6 range.[5][6]
Ammonium Formate 5 - 20 mMA volatile salt used as a buffering agent, typically in the 3-5 pH range. Often provides good peak shape and MS sensitivity.[6][11]
Ammonium Hydroxide 0.01 - 0.1%A volatile base used to increase mobile phase pH for analyzing acidic compounds in negative ion mode.[2][5]

Experimental Protocols

General Protocol for Mobile Phase Preparation and System Equilibration

  • Solvent Selection: Use high-purity, LC-MS grade solvents (water, acetonitrile, methanol) and additives.

  • Aqueous Phase (Mobile Phase A) Preparation:

    • Measure 999 mL of LC-MS grade water into a clean 1 L solvent bottle.

    • Carefully add 1 mL of formic acid (or the desired amount of another additive) to reach a 0.1% concentration.[2]

    • Cap the bottle and mix thoroughly.

  • Organic Phase (Mobile Phase B) Preparation:

    • Measure 999 mL of LC-MS grade acetonitrile (or methanol) into a separate, clean 1 L solvent bottle.

    • Add 1 mL of formic acid.

    • Cap the bottle and mix thoroughly.

  • Degassing: Sonicate both mobile phases for 10-15 minutes or use an online degasser to remove dissolved gases.[5]

  • System Priming: Prime the appropriate pump lines with the newly prepared mobile phases to ensure all previous solvents are flushed from the lines.

  • Column Equilibration:

    • Set the flow rate (e.g., 0.4 mL/min for a typical UHPLC column).

    • Set the mobile phase composition to the initial conditions of your gradient.

    • Allow the mobile phase to flow through the column until the system backpressure is stable (typically requires 10-20 column volumes). This indicates that the column is fully equilibrated and ready for sample injection.[9]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape start Start: Poor Peak Shape Observed (Tailing, Splitting, Broadening) check_solvent Is sample solvent stronger than mobile phase? start->check_solvent change_solvent Action: Re-dissolve sample in initial mobile phase or weaker solvent. check_solvent->change_solvent Yes check_ph Is mobile phase pH appropriate for analyte and column? check_solvent->check_ph No resolved Problem Resolved change_solvent->resolved adjust_ph Action: Add/adjust acidic modifier (e.g., 0.1% Formic Acid) to suppress silanol interactions. check_ph->adjust_ph No check_column Is column old or potentially contaminated? check_ph->check_column Yes adjust_ph->resolved flush_column Action: Flush column with strong solvent (e.g., 100% ACN or IPA). check_column->flush_column Yes check_column->resolved No check_column_after_flush Did flushing help? flush_column->check_column_after_flush Still issues? replace_column Action: Replace column. replace_column->resolved check_column_after_flush->replace_column No check_column_after_flush->resolved Yes

Caption: A decision tree for troubleshooting common causes of poor peak shape in chromatography.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Imidaprilat-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor imidaprilat, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of Imidaprilat-d3, a stable isotope-labeled (SIL) internal standard, with alternative internal standards, supported by established principles in bioanalytical method validation.

Imidaprilat, the active metabolite of the prodrug imidapril, requires sensitive and specific quantification in biological matrices for pharmacokinetic and toxicokinetic studies. The use of an internal standard (IS) is crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to compensate for variations during sample preparation and analysis. The ideal IS mimics the analyte's behavior throughout the entire analytical process.

The Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2][3] this compound, in which three hydrogen atoms are replaced with deuterium, is chemically identical to the unlabeled imidaprilat. This near-perfect analogy offers significant advantages over other types of internal standards, such as structural analogs.

Key Advantages of this compound:

  • Co-elution with the Analyte: this compound has virtually the same chromatographic retention time as imidaprilat. This co-elution is critical for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix.[1][4]

  • Similar Ionization Efficiency: As a SIL-IS, this compound exhibits ionization behavior in the mass spectrometer that is almost identical to the native analyte. This ensures that any suppression or enhancement of the signal due to matrix components affects both the analyte and the internal standard to the same extent.

  • Correction for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of this compound, leading to an accurate final concentration calculation.

Comparison with Structural Analog Internal Standards

While SIL internal standards are preferred, structural analogs are sometimes used due to cost or availability. For imidaprilat, a potential structural analog could be another ACE inhibitor metabolite, such as enalaprilat or ramiprilat. However, these compounds have different chemical structures, which can lead to disparities in analytical behavior.

A study comparing a stable isotope-labeled analog with a structural analog for the quantification of angiotensin IV highlighted that while both improved linearity, only the SIL-IS enhanced the method's precision and accuracy.[1][4]

Data Presentation: A Comparative Overview

Validation ParameterThis compound (SIL Internal Standard)Structural Analog IS (e.g., Enalaprilat)Justification
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to variabilitySIL-IS more effectively compensates for matrix effects and differential recovery.[1][4]
Precision (% CV) Typically <10%Can be <15%, but often higher than with a SIL-ISNear-identical physicochemical properties of a SIL-IS lead to better correction for analytical variability.[1][4]
Matrix Effect Minimal to negligible impact on final quantificationPotential for differential matrix effects, leading to biased resultsStructural differences can cause variations in ionization suppression/enhancement between the analyte and the IS.
Recovery Effectively corrects for analyte lossMay not track the analyte's recovery consistently across different lots of biological matrixDifferences in polarity and chemical structure can lead to different extraction efficiencies.
Linearity (r²) ≥0.99≥0.99Both can achieve good linearity, but the reliability of the quantification at the lower and upper limits is often better with a SIL-IS.

Experimental Protocols

A robust and reliable bioanalytical method is essential for accurate quantification. Below is a detailed experimental protocol for the determination of imidaprilat in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is a composite based on typical methods for ACE inhibitors.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds to ensure thorough mixing.

  • Add 400 µL of ice-cold methanol to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Imidaprilat: m/z 378.2 → 206.1 (Quantifier), m/z 378.2 → 116.1 (Qualifier)

      • This compound: m/z 381.2 → 209.1

    • Instrument Parameters: Optimized declustering potential, collision energy, and cell exit potential for each transition.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the renin-angiotensin signaling pathway targeted by imidaprilat and the typical experimental workflow for its bioanalysis.

signaling_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction & Aldosterone Release AT1_Receptor->Vasoconstriction Activates Imidaprilat Imidaprilat Imidaprilat->ACE Inhibits Renin_label Renin ACE_label ACE

Caption: Renin-Angiotensin pathway and the inhibitory action of Imidaprilat.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Bioanalytical workflow for Imidaprilat quantification.

References

Cross-Validation of Bioanalytical Methods: A Comparative Guide to Internal Standards for Imidaprilat Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril. A critical aspect of ensuring accurate and reliable bioanalytical data is the choice of an appropriate internal standard (IS). This document focuses on the cross-validation of methods using a stable isotope-labeled (SIL) internal standard, Imidaprilat-d3, against methods employing an alternative, non-isotopically labeled IS.

Data Presentation: Performance Comparison of Internal Standards

The following table summarizes typical performance characteristics of bioanalytical methods using a stable isotope-labeled internal standard versus a structural analog internal standard. The data presented is a composite from published methods for ACE inhibitors and serves to illustrate the expected performance differences.

ParameterMethod with this compound (Expected Performance)Method with Alternative IS (e.g., Structural Analog)
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Accuracy (% Bias) Within ± 15% (typically < 5%)Within ± 15%
Precision (% CV) < 15% (typically < 10%)< 15%
Recovery (%) Consistent and reproducibleMore variable
Matrix Effect Minimal to nonePotential for significant ion suppression or enhancement

Experimental Protocols

A robust and validated bioanalytical method is crucial for accurate pharmacokinetic and toxicokinetic studies. Below is a detailed, representative experimental protocol for the quantification of Imidaprilat in human plasma by LC-MS/MS, incorporating best practices from various published methods.

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Thawing: Frozen plasma samples are thawed at room temperature and vortexed to ensure homogeneity.

  • Internal Standard Spiking: To 200 µL of plasma, add 25 µL of the internal standard working solution (this compound or an alternative IS).

  • Protein Precipitation: Add 400 µL of 0.1% formic acid in acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: Agilent 1200 Series or equivalent

  • Mass Spectrometer: Sciex API 4000 or equivalent

  • Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program to ensure separation of Imidaprilat from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions:

    • Imidaprilat: m/z 378.2 → 206.1

    • This compound: m/z 381.2 → 209.1

    • Alternative IS (example): Specific to the chosen compound.

Mandatory Visualization

Signaling Pathway of ACE Inhibition

Imidapril, after being metabolized to its active form Imidaprilat, exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] This pathway plays a crucial role in regulating blood pressure.[1]

RAAS_Pathway cluster_0 Liver cluster_1 Kidney cluster_2 Lungs cluster_3 Adrenal Gland Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I cleaves ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II converts Aldosterone Aldosterone Increased_BP Increased Blood Pressure Aldosterone->Increased_BP leads to Na+ & H2O retention Angiotensin_II->Aldosterone stimulates release of Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Vasoconstriction->Increased_BP Imidaprilat Imidaprilat (ACE Inhibitor) Imidaprilat->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Imidaprilat on ACE.

Experimental Workflow for Bioanalytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two bioanalytical methods. Cross-validation is essential when comparing a new or modified method against a reference method to ensure consistency and reliability of results.

CrossValidation_Workflow cluster_methods Method Preparation cluster_analysis Sample Analysis start Start: Define Cross-Validation Scope method_A Reference Method (e.g., with Alternative IS) start->method_A method_B Comparator Method (with this compound) start->method_B prep_samples Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) method_B->prep_samples analysis_A Analyze QC Samples with Reference Method prep_samples->analysis_A analysis_B Analyze QC Samples with Comparator Method prep_samples->analysis_B data_comp Compare Results from Both Methods analysis_A->data_comp analysis_B->data_comp stats Statistical Analysis (e.g., Bland-Altman plot, %Difference) data_comp->stats report Generate Cross-Validation Report stats->report end_point End: Methods are Cross-Validated report->end_point

Caption: A streamlined workflow for the cross-validation of two bioanalytical methods.

References

A Researcher's Guide to Isotopic Purity and Enrichment Analysis of Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the active angiotensin-converting enzyme (ACE) inhibitor Imidaprilat, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and reliable results. Imidaprilat-d3 serves as a common SIL-IS, offering physicochemical properties nearly identical to the analyte, which helps to normalize variations during sample preparation and analysis. This guide provides a comparative overview of the analytical methods used to assess the isotopic purity and enrichment of this compound, offers a comparison with potential alternatives, and presents detailed experimental protocols.

The quality of a deuterated internal standard is paramount. High isotopic enrichment ensures that the signal from the internal standard is distinct from the natural isotope distribution of the unlabeled analyte, minimizing cross-talk and improving the lower limit of quantitation. The primary methods for verifying isotopic purity are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HRMS can distinguish between different isotopologues (e.g., d0, d1, d2, d3) based on their precise mass-to-charge ratios, while NMR can confirm the specific positions of the deuterium labels within the molecule.[1][3]

Comparison of Internal Standards

The ideal internal standard co-elutes with the analyte and does not interfere with its measurement. While structural analogs can be used, a stable isotope-labeled version of the analyte is considered the gold standard for LC-MS/MS applications.[4][5][6] The choice between different deuterated versions (e.g., d3 vs. d5) often depends on the synthetic feasibility, cost, and the potential for isotopic exchange. A higher degree of deuteration can further separate the mass signal from the analyte, reducing the risk of interference.

Table 1: Comparison of Hypothetical Isotopic Purity Data for Imidaprilat Internal Standards

ParameterThis compound (Typical)Imidaprilat-d5 (Alternative)
Chemical Purity (HPLC) >99.5%>99.5%
Isotopic Enrichment ≥98%≥98%
Deuterium Incorporation 99.0%99.2%
Isotopologue Distribution
d0 (Unlabeled)<0.1%<0.05%
d1<0.5%<0.2%
d2<1.5%<0.8%
d3>98.0%-
d4-<1.5%
d5->97.5%
Precursor Ion (m/z) [M+H]⁺ 378.2380.2
Product Ion (m/z) 206.1206.1

Note: This table presents typical, expected values for illustrative purposes. Actual values may vary by supplier and synthesis batch.

Methodology for Isotopic Purity Analysis

The determination of isotopic purity is a critical quality control step. High-resolution mass spectrometry is a powerful technique for this purpose due to its sensitivity and ability to resolve ions with very small mass differences.[2][7][8]

Experimental Protocol: Isotopic Enrichment Analysis by LC-HRMS

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.[2]

  • Chromatographic Separation: The sample is injected into a UHPLC system equipped with a C18 column. A gradient elution is typically used to ensure separation from any potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI) mode.

    • Scan Mode: Full scan MS from m/z 100-1000.

    • Resolution: Set to >60,000 to resolve isotopic peaks.[9]

    • Data Analysis: The full scan spectrum corresponding to the this compound peak is analyzed. The peak areas for each isotopologue (d0, d1, d2, d3, etc.) are integrated.

  • Calculation: The isotopic purity is calculated based on the relative abundance of the desired deuterated species (d3) compared to the sum of all related isotopic species.[2][9] The calculation must correct for the natural abundance of isotopes like Carbon-13.[8]

Visualizing Analytical Workflows

Diagrams are essential for representing complex analytical processes and relationships in a clear and understandable format.

Isotopic_Purity_Workflow Figure 1: Workflow for Isotopic Purity Analysis by LC-HRMS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start This compound Standard Dissolve Dissolve in Solvent (e.g., Methanol) Start->Dissolve UHPLC UHPLC Separation (C18 Column) Dissolve->UHPLC HRMS High-Resolution MS (Full Scan, ESI+) UHPLC->HRMS Extract Extract Ion Chromatograms (for each isotopologue) HRMS->Extract Integrate Integrate Peak Areas Extract->Integrate Calculate Calculate Isotopic Enrichment Integrate->Calculate Result Final Purity Report Calculate->Result

Figure 1: Workflow for Isotopic Purity Analysis by LC-HRMS

Internal_Standard_Comparison Figure 2: Key Comparison Points for Deuterated Standards cluster_d3 This compound cluster_d5 Alternative: Imidaprilat-d5 IS_Choice Internal Standard (IS) Selection for Imidaprilat d3_pros Pros: - Commercially available - Sufficient mass shift (+3 Da) - Well-characterized IS_Choice->d3_pros d5_pros Pros: - Greater mass shift (+5 Da) - Reduced risk of isotopic crosstalk - Lower contribution from unlabeled species IS_Choice->d5_pros d3_cons Cons: - Potential for minor overlap with analyte's M+2 peak d5_cons Cons: - Potentially higher cost - May be less available - Possible chromatographic shift

Figure 2: Key Comparison Points for Deuterated Standards

References

Linearity and range for Imidaprilat quantification with Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides a detailed comparison of two prominent bioanalytical methods: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using a deuterated internal standard and Radioimmunoassay (RIA).

This comparison focuses on the key performance characteristics of linearity and range, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Method Comparison: Linearity and Range

The performance of an analytical method is fundamentally defined by its linearity and analytical range. Linearity demonstrates the direct proportionality between the analyte concentration and the instrument's response, typically represented by the coefficient of determination (R²). The range, defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), establishes the boundaries within which the method is accurate and precise.

ParameterLC-MS/MS with Deuterated Internal Standard (Imidaprilat-d3 or analogue)Radioimmunoassay (RIA)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Analyte ImidaprilatImidaprilatImidapril Hydrochloride
Linearity (R²) >0.99 (Typically Expected)Not explicitly stated, but a good correlation with HPLC is reported.[1]0.998[2][3]
Linear Range ~4.5 - 450 ng/mL (based on Enalaprilat-d5 data)0.1 - 100 ng/mL[1]4.0 - 40.0 µg/mL (in tablets)[2][3]
Lower Limit of Quantification (LLOQ) ~4.5 ng/mL (based on Enalaprilat-d5 data)0.1 ng/mL[1]4.0 µg/mL (in tablets)[2][3]
Upper Limit of Quantification (ULOQ) ~450 ng/mL (based on Enalaprilat-d5 data)100 ng/mL[1]40.0 µg/mL (in tablets)[2][3]
Internal Standard This compound (or deuterated analogue like Enalaprilat-d5)Not ApplicableOxymetazoline[2][3]

Note: Data for the LC-MS/MS method with a deuterated internal standard is based on a validated method for the structurally similar analyte, enalaprilat, using enalaprilat-d5. This serves as a strong proxy for the expected performance for imidaprilat with its corresponding deuterated internal standard.

Experimental Workflows

The selection of a quantification method is also heavily influenced by the experimental workflow, including sample preparation and the analytical instrumentation required.

cluster_lcms LC-MS/MS Workflow l_start Plasma Sample Collection l_spike Spike with this compound Internal Standard l_start->l_spike l_prep Protein Precipitation (e.g., with acetonitrile/methanol) l_spike->l_prep l_centrifuge Centrifugation l_prep->l_centrifuge l_extract Supernatant Transfer and Evaporation l_centrifuge->l_extract l_reconstitute Reconstitution in Mobile Phase l_extract->l_reconstitute l_inject Injection into LC-MS/MS System l_reconstitute->l_inject l_separate Chromatographic Separation (e.g., C18 column) l_inject->l_separate l_detect Mass Spectrometric Detection (MRM) l_separate->l_detect l_quantify Quantification based on Peak Area Ratio l_detect->l_quantify cluster_ria Radioimmunoassay (RIA) Workflow r_start Plasma/Urine Sample r_antibody Incubate with Anti-Imidaprilat Antiserum r_start->r_antibody r_radioligand Add 125I-labeled Imidaprilat Analogue r_antibody->r_radioligand r_incubate Incubation to Reach Binding Equilibrium r_radioligand->r_incubate r_separate Separate Antibody-Bound and Free Radioligand r_incubate->r_separate r_measure Measure Radioactivity of Antibody-Bound Fraction r_separate->r_measure r_curve Generate Standard Curve r_measure->r_curve r_quantify Quantify Imidaprilat Concentration r_curve->r_quantify

References

Navigating the Labyrinth: A Comparative Guide to Deuterated Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals operating within the stringent frameworks of regulatory bodies like the FDA and EMA, the choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts the reliability and acceptability of bioanalytical data. This guide provides an objective comparison of deuterated internal standards with other common alternatives, supported by experimental data and detailed methodologies, to empower informed decision-making in your analytical workflows.

Regulatory Landscape: The Foundation of Reliable Bioanalysis

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation to ensure the quality and integrity of data submitted for new drug applications.[1] A cornerstone of these guidelines is the appropriate use of internal standards to compensate for variability during sample processing and analysis.

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization, and detection.[2] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely regarded as the gold standard due to their close physicochemical similarity to the analyte.[3][4] However, regulatory guidance does not explicitly mandate the use of a specific type of internal standard, opening the door to other alternatives when a deuterated standard is not feasible or optimal.

Head-to-Head Comparison: Deuterated vs. Alternative Internal Standards

The selection of an internal standard is a balance of scientific performance, availability, and cost. Below is a comparative summary of the most common types of internal standards used in LC-MS/MS bioanalysis.

FeatureDeuterated Internal Standard (d-IS)¹³C- or ¹⁵N-Labeled Internal StandardStructural Analog Internal Standard
Principle Hydrogen atoms are replaced with deuterium.Carbon or nitrogen atoms are replaced with their stable heavy isotopes.A molecule with a similar chemical structure to the analyte.
Co-elution with Analyte Generally co-elutes, but chromatographic separation (isotope effect) can occur, especially with a high degree of deuteration.[3][5][6]Typically co-elutes perfectly with the analyte.[7][8]Elutes at a different retention time than the analyte.
Matrix Effect Compensation Excellent, provided there is complete co-elution. Differential matrix effects can occur if there is chromatographic separation.[6]Considered the most effective at compensating for matrix effects due to identical elution profiles.[7]Can partially compensate for matrix effects, but less effectively than SIL-IS due to different retention times and potentially different ionization efficiencies.[9][10]
Potential for Crosstalk Minimal, with sufficient mass difference (typically ≥ 3 amu).Minimal, with sufficient mass difference.No crosstalk with the analyte's mass transition.
Risk of Isotopic Exchange Possible, especially for deuterium atoms on heteroatoms or activated carbon positions, which can compromise accuracy.[11]Not susceptible to isotopic exchange.[11][12]Not applicable.
Availability & Cost Generally more readily available and less expensive than ¹³C/¹⁵N-labeled standards.[12]Often more expensive and less commercially available than deuterated standards.[11][12]Availability and cost are highly variable depending on the compound.
Regulatory Acceptance Widely accepted by regulatory agencies.Highly accepted and often preferred by regulatory bodies.Accepted, but may require more extensive validation to demonstrate its suitability.[13]

Performance Under the Magnifying Glass: Experimental Data

The following tables summarize representative experimental data comparing the performance of different internal standards in bioanalytical assays.

Table 1: Comparison of a Deuterated (d₃)-Internal Standard and a Structural Analog (Desmethoxyrapamycin) for the Quantification of Sirolimus in Whole Blood by LC-MS/MS

ParameterDeuterated (d₃) ISStructural Analog IS (DMR)
Inter-patient Imprecision (CV%) 2.7% - 5.7%7.6% - 9.7%
Conclusion The deuterated internal standard demonstrated significantly better precision in compensating for inter-patient matrix variability.The structural analog showed higher imprecision, indicating less effective compensation for matrix effects.

Data adapted from a study evaluating internal standards for sirolimus analysis.

Table 2: Comparison of a ¹³C,D₂-Labeled Internal Standard and a Structural Analog (Ascomycin) for the Quantification of Tacrolimus in Whole Blood by LC-MS/MS

Parameter¹³C,D₂-Labeled ISStructural Analog IS (ASC)
Intra-day Imprecision (CV%) < 3.09%< 3.63%
Intra-day Accuracy (% Bias) -0.45% to +0.63%-2.65% to +1.71%
Matrix Effect (% Suppression) -16.64%-28.41%
Compensation of Matrix Effect Excellent (Mean % difference: 0.89%)Good (Mean % difference: -0.97%)

Data adapted from a study on tacrolimus determination, demonstrating that while both internal standards provided acceptable performance, the stable isotope-labeled IS was less affected by matrix suppression.[9]

Illuminating the Concepts: Visualizing Key Principles

To better understand the underlying principles discussed, the following diagrams illustrate critical concepts in the use of internal standards.

Isotope_Effect cluster_0 Chromatographic Elution Analyte Analyte d_IS Deuterated IS C13_IS ¹³C-Labeled IS Analyte_ideal Analyte C13_IS_ideal ¹³C-Labeled IS label_ideal ¹³C-IS perfectly co-elutes with the analyte. Analyte_effect Analyte d_IS_effect Deuterated IS Analyte_effect->d_IS_effect Slight Separation label_effect Deuteration can cause a slight retention time shift.

Caption: Chromatographic Isotope Effect of Internal Standards.

Matrix_Effect_Compensation Analyte Analyte Detector Mass Spectrometer Detector Analyte->Detector Reduced Signal IS Internal Standard IS->Detector Reduced Signal Matrix Matrix Components Matrix->Analyte Ion Suppression Matrix->IS Ion Suppression Ratio Analyte/IS Ratio Remains Constant Detector->Ratio

Caption: Compensation of Matrix Effects by a Co-eluting Internal Standard.

From Theory to Practice: Experimental Protocols

A robust bioanalytical method validation is paramount for regulatory acceptance. The following provides a generalized, yet detailed, protocol for the validation of an LC-MS/MS method using a deuterated internal standard.

1. Preparation of Stock and Working Solutions

  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in an appropriate solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL. Store at -20°C or as per stability data.

  • Working Solutions: Prepare serial dilutions of the stock solutions in the same solvent to create working solutions for calibration standards and quality control (QC) samples.

2. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the appropriate analyte working solutions to achieve a series of at least 6-8 non-zero concentrations covering the expected analytical range. A blank (matrix with no analyte or IS) and a zero sample (matrix with IS only) should also be prepared.

  • Quality Control (QC) Samples: Prepare QC samples in the same blank matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

3. Sample Preparation (Protein Precipitation - A Common Example)

  • Aliquot 100 µL of standards, QCs, and study samples into a 96-well plate.

  • Add 20 µL of the deuterated internal standard working solution to all wells except the blank.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if necessary for analyte stability and ionization) to each well to precipitate proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

    • Flow Rate: e.g., 0.4 mL/min.

    • Injection Volume: e.g., 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor and product ion transitions for both the analyte and the deuterated internal standard.

5. Method Validation Parameters

Validate the method according to FDA and/or EMA guidelines, assessing the following parameters:

  • Selectivity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention time of the analyte and IS.

  • Linearity and Range: Analyze calibration curves on at least three separate days. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at four levels in at least three independent runs. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (CV%) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement from at least six different sources of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%.

  • Recovery: Compare the analyte response in extracted samples to that of unextracted samples at three QC levels.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General Bioanalytical Workflow Using an Internal Standard.

Conclusion: Making the Right Choice for Your Bioanalysis

The use of a stable isotope-labeled internal standard, particularly a deuterated one, is a cornerstone of robust and reliable bioanalytical method development. While deuterated standards offer an excellent balance of performance and cost-effectiveness, it is crucial to be aware of their potential pitfalls, such as isotopic exchange and chromatographic shifts. In situations where these issues are a concern, or for high-stakes clinical trials, the superior performance of ¹³C- or ¹⁵N-labeled internal standards may justify their higher cost. Structural analog internal standards remain a viable option when a SIL-IS is unavailable but require more rigorous validation to ensure they adequately compensate for analytical variability.

Ultimately, the choice of internal standard should be based on a thorough scientific evaluation and a deep understanding of the regulatory requirements. By carefully considering the factors outlined in this guide, researchers can confidently select the most appropriate internal standard to ensure the generation of high-quality, defensible bioanalytical data.

References

Mass spectral comparison of Imidaprilat and Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Mass Spectral Characteristics of Imidaprilat and its Deuterated Analog.

In the realm of pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug molecules. This guide provides a detailed comparison of the mass spectral properties of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, and its deuterated analog, Imidaprilat-d3. Understanding the distinct mass spectral behaviors of these two compounds is crucial for developing robust and precise analytical methods.

Executive Summary

This guide presents a head-to-head comparison of Imidaprilat and this compound based on their mass spectral data. The key differentiator lies in the mass shift of the precursor and product ions due to the three deuterium atoms in this compound. This predictable shift is fundamental to its function as an effective internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. While experimental mass spectra for this compound are not publicly available, a logical prediction of its fragmentation pattern is presented based on the known fragmentation of Imidaprilat and established principles of mass spectrometry.

Mass Spectral Data Comparison

The primary distinction between the mass spectra of Imidaprilat and this compound is the mass-to-charge ratio (m/z) of their respective ions. This is a direct consequence of the three deuterium atoms replacing three protium atoms on the methyl group of the imidazolidinone ring in this compound.

PropertyImidaprilatThis compound (Predicted)
Molecular Formula C₁₈H₂₃N₃O₆C₁₈H₂₀D₃N₃O₆
Monoisotopic Mass (Da) 377.1587380.1775
Precursor Ion ([M+H]⁺, m/z) 378381
Primary Product Ion (m/z) 206206

Fragmentation Analysis

The fragmentation of Imidaprilat in tandem mass spectrometry provides a characteristic product ion that is essential for its selective detection.

Imidaprilat Fragmentation

Upon collision-induced dissociation (CID), the protonated Imidaprilat molecule (m/z 378) undergoes a characteristic fragmentation, yielding a major product ion at m/z 206[1]. This fragmentation is proposed to occur via the cleavage of the amide bond between the alanyl and the imidazolidinone moieties, followed by the loss of the substituted imidazolidinone carboxylic acid group.

Predicted this compound Fragmentation

For this compound, the precursor ion is predicted to be at m/z 381, reflecting the +3 Da mass shift from the deuterium labeling. The deuterium atoms are located on the N-methyl group of the imidazolidinone ring, a region that is cleaved off during the primary fragmentation event. Therefore, the resulting major product ion is predicted to be the same as that of the unlabeled Imidaprilat, at m/z 206. The deuterium atoms are lost with the neutral fragment, and thus the product ion mass remains unchanged.

Experimental Protocols

The following is a representative experimental protocol for the analysis of Imidaprilat using LC-MS/MS, which can be adapted for the simultaneous analysis of Imidaprilat and this compound.

Sample Preparation:

Solid-phase extraction (SPE) is a common method for extracting Imidaprilat from biological matrices such as plasma.

Liquid Chromatography (LC):

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed for separation.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Injection Volume: Typically 5-20 µL.

Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecules ([M+H]⁺).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.

  • MRM Transitions:

    • Imidaprilat: m/z 378 → 206

    • This compound (Predicted): m/z 381 → 206

Visualizing the Mass Spectral Comparison Workflow

The following diagram illustrates the logical workflow for comparing the mass spectral characteristics of Imidaprilat and this compound.

Mass_Spectral_Comparison cluster_Imidaprilat Imidaprilat Analysis cluster_Imidaprilat_d3 This compound Analysis (Predicted) Imidaprilat_Structure Imidaprilat C₁₈H₂₃N₃O₆ Imidaprilat_Precursor Precursor Ion [M+H]⁺ m/z 378 Imidaprilat_Structure->Imidaprilat_Precursor ESI+ Imidaprilat_Fragmentation CID Fragmentation Imidaprilat_Precursor->Imidaprilat_Fragmentation Comparison Mass Shift Comparison Imidaprilat_Precursor->Comparison Imidaprilat_Product Product Ion m/z 206 Imidaprilat_Fragmentation->Imidaprilat_Product Imidaprilat_Product->Comparison Imidaprilat_d3_Structure This compound C₁₈H₂₀D₃N₃O₆ Imidaprilat_d3_Precursor Precursor Ion [M+H]⁺ m/z 381 Imidaprilat_d3_Structure->Imidaprilat_d3_Precursor ESI+ Imidaprilat_d3_Fragmentation CID Fragmentation Imidaprilat_d3_Precursor->Imidaprilat_d3_Fragmentation Imidaprilat_d3_Precursor->Comparison Imidaprilat_d3_Product Product Ion m/z 206 Imidaprilat_d3_Fragmentation->Imidaprilat_d3_Product Imidaprilat_d3_Product->Comparison

Caption: Workflow for the mass spectral comparison of Imidaprilat and this compound.

Conclusion

The mass spectral comparison of Imidaprilat and this compound clearly demonstrates the utility of stable isotope labeling in quantitative bioanalysis. The +3 Da mass shift in the precursor ion of this compound, with a predicted identical product ion to the unlabeled compound, provides the necessary distinction for its use as an ideal internal standard. This allows for the correction of matrix effects and variations in instrument response, ultimately leading to highly accurate and precise quantification of Imidaprilat in complex biological samples. This guide provides the foundational knowledge for researchers and scientists to develop and validate robust LC-MS/MS methods for Imidaprilat, contributing to the advancement of drug development and clinical research.

References

Safety Operating Guide

Safe Disposal of Imidaprilat-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Imidaprilat-d3, a deuterated stable isotope of the active metabolite of Imidapril, is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Handling:

  • Avoid contact with skin and eyes[2].

  • Do not breathe in dust or aerosols[2][3].

  • Wash hands thoroughly after handling[2][4].

  • Ensure adequate ventilation in the handling area[2][4].

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust[2].

  • Collect: Place the spilled material and any contaminated absorbent materials into a suitable, labeled container for hazardous waste[5].

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention[2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[4].

Proper Disposal Protocol

This compound and its containers must be disposed of as hazardous waste. Do not dispose of it with household garbage or into the sewage system[3][6].

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste this compound, including unused product, contaminated materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container[5][7].

    • The container must be in good condition, compatible with the chemical, and have a secure lid[7].

  • Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound"[7].

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials[5].

    • The storage area should be well-ventilated.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor[2][4].

    • Follow all local, regional, and national regulations for hazardous waste disposal[3].

    • For investigational drugs used in clinical research, specific procedures for destruction, often involving incineration through a specialized vendor, may be required[8].

Empty Container Disposal:

  • Thoroughly rinse empty containers with a suitable solvent.

  • The first rinseate must be collected and disposed of as hazardous waste[5]. For highly toxic compounds, the first three rinses should be collected[5].

  • After thorough rinsing and air-drying, the container may be disposed of as regular trash, depending on institutional policies[8].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Is the waste pure compound, contaminated material, or an empty container? start->waste_type pure_compound Pure Compound or Contaminated Material waste_type->pure_compound Pure/Contaminated empty_container Empty Container waste_type->empty_container Empty collect_hw Collect in a labeled hazardous waste container pure_compound->collect_hw rinse_container Thoroughly rinse container with a suitable solvent empty_container->rinse_container store_hw Store sealed container in a designated hazardous waste area collect_hw->store_hw collect_rinseate Collect first rinseate as hazardous waste rinse_container->collect_rinseate dispose_container Dispose of rinsed container according to institutional policy (e.g., regular trash) rinse_container->dispose_container collect_rinseate->store_hw end End: Proper Disposal dispose_container->end contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor store_hw->contact_ehs contact_ehs->end

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Imidaprilat-d3. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications and Use
Hand Protection Chemical-resistant gloves (double gloving recommended)Wear two pairs of gloves when handling, compounding, administering, and disposing of the compound. Change gloves regularly or immediately if torn, punctured, or contaminated.[1]
Body Protection Protective disposable gownShould be made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1]
Eye and Face Protection Safety glasses with side shields or goggles; face shieldUse in compliance with OSHA's eye and face protection regulations or European Standard EN166.[2] A face shield should be worn when there is a risk of splashing.[3]
Respiratory Protection NIOSH-certified N95 or N100 respiratorA fit-tested respirator is strongly recommended when there is a risk of generating airborne powder or aerosols.[3][4]

Operational and Disposal Plans

Handling and Storage:

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[2]

  • Prevent Dust Formation: Handle in a well-ventilated area and avoid creating dust.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory where this compound is handled.[1][5] Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] Keep it locked up and away from incompatible materials such as strong oxidizing agents.[5][6]

Disposal:

  • Waste Disposal: Dispose of this compound and its container at an approved waste disposal facility in accordance with local, regional, and national regulations.[5][7]

  • Contaminated Materials: Outer gloves should be removed after each task and placed in a sealable container for disposal to limit the transfer of contamination.[1]

Emergency Procedures

First Aid Measures:

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[7][8]

  • In Case of Eye Contact: Rinse the eyes for several minutes with running water. If contact lenses are present, remove them if it is easy to do so.[7]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][8]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and show the safety data sheet to the attending physician.[5][8]

Accidental Release Measures:

  • Containment: Cover drains to prevent the material from entering them.[5]

  • Clean-up: Carefully sweep up or vacuum the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust. Clean the affected area thoroughly.[8]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Gown, Eye Protection) A->B C Weigh and Prepare Compound in a Ventilated Enclosure B->C D Perform Experiment C->D E Decontaminate Work Surfaces D->E F Dispose of Waste in Approved Containers E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.